Acetamide, N-9-acridinyl-2-bromo-
Description
The exact mass of the compound Acetamide, N-9-acridinyl-2-bromo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-9-acridinyl-2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-9-acridinyl-2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
126857-76-9 |
|---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
N-acridin-9-yl-2-bromoacetamide |
InChI |
InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
HRHWEPUNQVXJDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |
Synonyms |
9-ABAC N-(9-acridinyl)bromoacetamide |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Acetamide, N-9-acridinyl-2-bromo-, a compound of interest for various research applications, including its potential use as a fluorescent labeling agent for carboxylic acids in liquid chromatography.[1] This document outlines the probable synthetic route, detailed experimental protocols, and expected characterization data.
Synthetic Pathway Overview
The synthesis of Acetamide, N-9-acridinyl-2-bromo- is predicated on the nucleophilic acyl substitution reaction between 9-aminoacridine and a suitable bromoacetylating agent, such as bromoacetyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in 9-aminoacridine attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a hydrogen and a bromine atom to form the final N-acylated product.
The proposed reaction scheme is as follows:
Experimental Protocol
This protocol is a composite methodology derived from established procedures for the synthesis of related N-substituted acetamides and 9-aminoacridine derivatives.[2][3][4]
Materials:
-
9-Aminoacridine
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 9-aminoacridine in anhydrous dichloromethane. The flask should be equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This base will act as a scavenger for the hydrobromic acid generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of 1.1 equivalents of bromoacetyl bromide in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized Acetamide, N-9-acridinyl-2-bromo-.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | To be determined experimentally |
| Yield | Expected to be in the range of 60-80% |
| ¹H NMR | Peaks corresponding to acridine and bromoacetamide protons |
| ¹³C NMR | Peaks corresponding to acridine and bromoacetamide carbons |
| Mass Spectrometry | [M+H]⁺ peak at m/z 316.0 (for ⁷⁹Br) and 318.0 (for ⁸¹Br) |
| FT-IR (cm⁻¹) | Peaks for N-H stretching, C=O stretching, and aromatic C-H stretching |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
This technical guide provides a robust framework for the successful synthesis and characterization of Acetamide, N-9-acridinyl-2-bromo-. Researchers are advised to adhere to standard laboratory safety practices when handling the reagents and performing the experiment.
References
- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
N-(9-Acridinyl)-2-bromoacetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Acridinyl)-2-bromoacetamide is a heterocyclic compound featuring an acridine core linked to a bromoacetamide group. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—the acridine scaffold and the reactive bromoacetamide sidechain—suggest its potential significance in two primary areas: as a fluorescent labeling agent and as a biologically active molecule. This technical guide aims to consolidate the available information on N-(9-acridinyl)-2-bromoacetamide and provide context based on related compounds, offering a framework for future research and development.
Chemical and Physical Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |
| Molecular Weight | 315.17 g/mol | [1] |
| CAS Number | 126857-76-9 | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Melting Point | Not available in searched literature | |
| Storage | Store at 2-8°C | [1] |
Synthesis
A specific, detailed synthesis protocol for N-(9-acridinyl)-2-bromoacetamide is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A likely approach would involve the acylation of 9-aminoacridine with bromoacetyl bromide or a related activated form of bromoacetic acid.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of N-(9-acridinyl)-2-bromoacetamide.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for N-(9-acridinyl)-2-bromoacetamide are not available in the searched literature. Characterization of the molecule would be essential following its synthesis.
Applications in Fluorescence Labeling
The most well-documented application of N-(9-acridinyl)-2-bromoacetamide is as a fluorescent labeling reagent for carboxylic acids, enabling their sensitive detection in high-performance liquid chromatography (HPLC).[2] The acridine moiety provides the necessary fluorophore, while the bromoacetamide group serves as a reactive handle for derivatization.
Experimental Protocol: Phase-Transfer-Catalyzed Fluorescence Labeling of Carboxylic Acids
The following is a generalized protocol based on the principles of phase-transfer-catalyzed esterification for fluorescent labeling.[2]
Materials:
-
Carboxylic acid sample
-
N-(9-acridinyl)-2-bromoacetamide solution
-
Organic solvent (e.g., dichloromethane)
-
Aqueous buffer (e.g., sodium bicarbonate solution)
-
Phase-transfer catalyst (e.g., a tetraalkylammonium salt)
Procedure:
-
Dissolve the carboxylic acid sample in the aqueous buffer.
-
Dissolve N-(9-acridinyl)-2-bromoacetamide and the phase-transfer catalyst in the organic solvent.
-
Combine the aqueous and organic solutions in a reaction vessel.
-
Stir the two-phase mixture vigorously at a controlled temperature for a specified time to facilitate the reaction at the interface.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer to remove unreacted reagents and byproducts.
-
Dry the organic layer (e.g., over anhydrous sodium sulfate).
-
The resulting solution containing the fluorescently labeled carboxylic acid ester can be analyzed by reversed-phase HPLC with fluorescence detection.[2]
Workflow for Carboxylic Acid Labeling and Detection
Caption: Workflow for labeling carboxylic acids with N-(9-acridinyl)-2-bromoacetamide.
Potential Biological Activity
While no biological studies have been published specifically for N-(9-acridinyl)-2-bromoacetamide, the acridine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antibacterial, antimalarial, and anticancer properties. Many acridine derivatives exert their effects by intercalating into DNA, leading to the inhibition of DNA replication and transcription, and by inhibiting topoisomerase enzymes.
Given the structural similarities to other biologically active acridine derivatives, it is plausible that N-(9-acridinyl)-2-bromoacetamide could exhibit cytotoxic or enzyme-inhibitory effects. The bromoacetamide moiety is a reactive electrophile capable of covalent modification of nucleophilic residues (such as cysteine or histidine) in proteins. This suggests that N-(9-acridinyl)-2-bromoacetamide could act as an irreversible inhibitor of specific enzymes.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known mechanisms of other acridine compounds, N-(9-acridinyl)-2-bromoacetamide could potentially interfere with DNA-related processes and cell cycle regulation, leading to apoptosis.
Caption: Hypothetical mechanism of action leading to apoptosis.
Conclusion and Future Directions
N-(9-Acridinyl)-2-bromoacetamide is a compound with established utility as a fluorescent labeling agent and unexplored potential as a biologically active molecule. Future research should focus on:
-
Developing and optimizing a robust synthesis protocol.
-
Comprehensive chemical characterization, including spectroscopic analysis and determination of physical properties.
-
Investigating its biological activities, including cytotoxicity against various cell lines and potential enzyme inhibitory properties.
-
Elucidating the mechanism of action if biological activity is observed.
A thorough investigation of these areas will provide a more complete understanding of the chemical and biological properties of N-(9-acridinyl)-2-bromoacetamide and could pave the way for its application in drug discovery and development.
References
Technical Guide: Spectroscopic and Synthetic Overview of Acetamide, N-9-acridinyl-2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide, N-9-acridinyl-2-bromo- is a specialized organic compound that integrates the fluorescent properties of the acridine core with the reactive potential of a bromoacetamide functional group. Acridine derivatives are of significant interest in medicinal chemistry and drug development due to their ability to intercalate with DNA and their inherent fluorescence, making them useful as biological probes and potential therapeutic agents. The bromoacetamide moiety is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, which can be exploited for targeted drug delivery and the development of irreversible inhibitors.
This technical guide summarizes the available spectroscopic data for the precursors of Acetamide, N-9-acridinyl-2-bromo- and provides a plausible synthetic methodology.
Spectroscopic Data of Precursors
The spectroscopic data for the likely precursors, 9-aminoacridine and 2-bromoacetamide, are presented below. These data are essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.
Table 1: Spectroscopic Data for 9-Aminoacridine
| Spectroscopic Technique | Data Highlights | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 194 | [1] |
| ¹H NMR | Aromatic protons typically appear in the range of 7.3-8.5 ppm. | [2] |
| IR Spectroscopy (cm⁻¹) | N-H stretching, C=N and C=C stretching of the acridine core. | [3] |
| UV-Vis Spectroscopy | Maximum absorbance at 381 nm, 400 nm, and 422 nm in the absence of DNA.[4] | [4][5] |
Table 2: Spectroscopic Data for 2-Bromoacetamide
| Spectroscopic Technique | Data Highlights | Reference |
| Mass Spectrometry (MS) | Molecular Weight: 137.963 g/mol . | [6] |
| ¹H NMR | A singlet for the CH₂ protons is expected. | [7] |
| IR Spectroscopy (cm⁻¹) | C=O (amide) stretching, N-H stretching, and C-Br stretching bands are characteristic. | [6] |
Proposed Synthetic Protocol
The synthesis of Acetamide, N-9-acridinyl-2-bromo- can be logically achieved through the acylation of 9-aminoacridine with bromoacetyl bromide or a related activated bromoacetic acid derivative. The following is a generalized experimental protocol based on standard organic synthesis methodologies for similar compounds.
3.1. Materials and Methods
-
Materials: 9-aminoacridine, bromoacetyl bromide, an appropriate aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Instrumentation: Standard laboratory glassware, magnetic stirrer, equipment for inert atmosphere reactions (optional), and purification apparatus (e.g., column chromatography or recrystallization setup).
3.2. Reaction Procedure
-
Dissolve 9-aminoacridine in the chosen aprotic solvent in a reaction flask.
-
Add a stoichiometric equivalent of the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of bromoacetyl bromide in the same solvent to the reaction mixture with continuous stirring.
-
Allow the reaction to proceed at 0°C for a specified time, then let it warm to room temperature and stir until completion (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the final product, Acetamide, N-9-acridinyl-2-bromo-.
3.3. Characterization
The structure of the synthesized compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups.
Visualizations
Diagram 1: Synthetic Workflow for Acetamide, N-9-acridinyl-2-bromo-
References
- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-AMINOACRIDINE(90-45-9) IR Spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromoacetamide [webbook.nist.gov]
- 7. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Core Mechanism of Action of N-9-acridinyl-2-bromo-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-9-acridinyl-2-bromo-acetamide is a synthetic compound designed to possess potent anti-cancer properties through a dual mechanism of action. This technical guide elucidates the core mechanism, which is predicated on the synergistic functions of its two primary moieties: the acridine core and the 2-bromo-acetamide side chain. The planar acridine structure is a well-established DNA intercalator, facilitating the compound's localization within the DNA double helix. The 2-bromo-acetamide group, a reactive electrophile, is proposed to function as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA or associated proteins. This combined action of DNA intercalation and subsequent alkylation is hypothesized to induce significant DNA damage, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the proposed mechanism, supported by data from analogous compounds, and details the experimental protocols required to validate these hypotheses.
Proposed Dual Mechanism of Action
The therapeutic potential of N-9-acridinyl-2-bromo-acetamide is rooted in a two-step mechanism that leverages both non-covalent and covalent interactions with cellular macromolecules.
-
DNA Intercalation: The tricyclic planar structure of the acridine moiety allows it to insert between the base pairs of the DNA double helix.[1] This non-covalent interaction is stabilized by π-π stacking interactions and can cause conformational changes in the DNA structure, potentially interfering with the processes of DNA replication and transcription.[2]
-
Covalent Alkylation: Following intercalation, the 2-bromo-acetamide side chain, acting as an electrophilic "warhead," is positioned to react with nucleophilic residues on DNA bases or nearby proteins, such as topoisomerases. This results in the formation of a stable covalent bond, leading to alkylation of the biological target. DNA alkylating agents are known to cause cytotoxic effects by damaging DNA, which can prevent cell division and replication.[3][4]
This dual-action mechanism suggests that N-9-acridinyl-2-bromo-acetamide acts as a DNA-targeted alkylating agent, which could enhance its specificity and potency compared to non-targeted alkylating agents.
Quantitative Data on Analogous Acridine Derivatives
Table 1: Cytotoxicity of Acridine Derivatives against Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Citation |
| 5-methylacridine-4-carboxamide | HBT38 | ~5 | [5] |
| Acridine-thiosemicarbazone Deriv. (DL-08) | B16-F10 | 14.79 | [6] |
| 3,9-disubstituted acridines (17f) | NCI-60 Panel (average) | 1-5 | [7] |
| Acridine/Sulfonamide Hybrid (8b) | MCF-7 | 8.83 | [3] |
Table 2: DNA Binding and Topoisomerase Inhibition of Acridine Analogs
| Compound/Analog | Assay | Parameter | Value | Citation |
| Acridine-thiosemicarbazone Deriv. (CL-07) | DNA Interaction | Kb (M⁻¹) | 4.75 x 10⁴ | [6] |
| 3,9-disubstituted acridines | DNA Binding | Binding Constant (M⁻¹) | 2.81–9.03 × 10⁴ | [7] |
| Acridine-thiosemicarbazone Deriv. (DL-08) | Topoisomerase IIα Inhibition | % Inhibition (at 100 µM) | 79% | [6] |
| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II Inhibition | IC50 (µM) | 7.33 | [3] |
Experimental Protocols
To investigate the proposed dual mechanism of action of N-9-acridinyl-2-bromo-acetamide, a series of in vitro experiments can be conducted.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines the ability of a compound to bind to DNA by measuring the displacement of a fluorescent dye that intercalates into DNA, such as ethidium bromide (EtBr).[8][9]
-
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
N-9-acridinyl-2-bromo-acetamide
-
Tris-HCl buffer
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and incubate until a stable fluorescence signal is achieved.
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of N-9-acridinyl-2-bromo-acetamide to the ctDNA-EtBr complex.
-
After each addition, incubate for a short period to allow for equilibrium to be reached and measure the fluorescence intensity.
-
A decrease in fluorescence indicates the displacement of EtBr by the test compound, confirming DNA binding.
-
The binding constant (Kb) can be calculated from the fluorescence quenching data.
-
DNA Alkylation Assay
This assay can be used to determine if the compound covalently modifies DNA. A versatile cell-based assay can be adapted for this purpose.[10][11]
-
Materials:
-
Cultured cancer cells
-
N-9-acridinyl-2-bromo-acetamide
-
DNA extraction kit
-
Alkaline agarose gel electrophoresis system
-
DNA damage-specific enzymes (e.g., AAG, APE1 for methyl adducts, though specific enzymes for bromo-acetamide adducts may need to be considered or a more general DNA damage assay used).
-
-
Procedure:
-
Treat cultured cells with varying concentrations of N-9-acridinyl-2-bromo-acetamide.
-
Isolate genomic DNA from the treated and untreated cells.
-
For specific adduct detection, treat the DNA with enzymes that recognize and cleave at the site of alkylation, creating single-strand breaks (SSBs).
-
Separate the DNA fragments by alkaline agarose gel electrophoresis.
-
Stain the gel, image, and quantify the amount of DNA damage (SSBs) as a measure of alkylation.
-
Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and a known target of many acridine derivatives.[3][6]
-
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pUC19)
-
N-9-acridinyl-2-bromo-acetamide
-
Assay buffer containing ATP
-
Agarose gel electrophoresis system
-
-
Procedure:
-
Incubate supercoiled plasmid DNA with human topoisomerase IIα in the presence and absence of N-9-acridinyl-2-bromo-acetamide at 37°C. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.
-
The reaction is stopped by the addition of a stop buffer/loading dye.
-
The DNA isoforms (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.[12][13][14]
-
Materials:
-
Cancer cell line of interest
-
N-9-acridinyl-2-bromo-acetamide
-
Propidium Iodide (PI) or other DNA staining dye
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Culture cancer cells and treat them with different concentrations of N-9-acridinyl-2-bromo-acetamide for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a DNA-binding dye like Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed signaling cascade initiated by N-9-acridinyl-2-bromo-acetamide.
Experimental Workflow for Mechanism of Action Studies
Caption: A typical workflow for characterizing the mechanism of action.
Logical Relationship of the Dual-Action Mechanism
Caption: The synergistic interplay of the two functional moieties.
References
- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. miltenyibiotec.com [miltenyibiotec.com]
An In-depth Technical Guide to the Fluorescent Properties of Acetamide, N-9-acridinyl-2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide, N-9-acridinyl-2-bromo-, also known as N-(9-acridinyl)-bromoacetamide, is a fluorescent labeling reagent of significant interest in biochemical and analytical research. Its core structure, featuring an acridine moiety, imparts desirable photophysical properties that make it a valuable tool for the sensitive detection and quantification of various molecules, particularly carboxylic acids. This technical guide provides a comprehensive overview of the fluorescent properties, experimental protocols, and potential applications of this compound.
Core Fluorescent Properties
N-(9-acridinyl)-bromoacetamide is recognized for its strong fluorescence emission, particularly in acidic environments. A standout feature of this fluorophore is its exceptionally large Stokes' shift, which is reported to be greater than 120 nm.[1] This substantial separation between the excitation and emission maxima is highly advantageous as it minimizes spectral overlap and reduces background interference, leading to improved signal-to-noise ratios in fluorescence measurements.
While specific quantitative data for the excitation and emission maxima, quantum yield, and fluorescence lifetime of the free compound are not extensively detailed in the available literature, its application as a labeling agent for carboxylic acids has been demonstrated to yield derivatives with high fluorescence intensity.[1] The fluorescence characteristics of the resulting acridinyl esters are influenced by the local microenvironment, a common trait for acridine-based fluorophores.
For illustrative purposes, the fluorescent properties of a related acridine derivative, Acridine Orange, are presented below. When bound to double-stranded DNA, Acridine Orange exhibits an excitation maximum at approximately 490 nm and an emission maximum at 520 nm. It is important to note that these values are for a different acridine compound and should be considered as a general reference for the spectral region in which acridine derivatives typically operate.
Table 1: Summary of Known Fluorescent Properties of Acetamide, N-9-acridinyl-2-bromo- Derivatives
| Property | Value/Characteristic | Reference |
| Stokes' Shift | > 120 nm | [1] |
| Fluorescence Intensity | High in acidic solution | [1] |
| Detection Limit (as label) | As low as 10 fmol | [1] |
Experimental Protocols
Synthesis of Acetamide, N-9-acridinyl-2-bromo-
Fluorescence Labeling of Carboxylic Acids
N-(9-acridinyl)-bromoacetamide is utilized as a pre-column derivatization reagent for the analysis of carboxylic acids, such as fatty acids, by high-performance liquid chromatography (HPLC). The general workflow for this application is as follows:
Caption: Experimental workflow for fluorescent labeling of carboxylic acids.
Protocol Details:
-
Reaction Setup: The esterification reaction is typically carried out in a two-phase system (aqueous/organic) using a phase-transfer catalyst.[1]
-
Derivatization: The carboxylic acid sample is mixed with N-(9-acridinyl)-bromoacetamide. The reaction results in the formation of a highly fluorescent acridinyl ester derivative.
-
Chromatographic Separation: The resulting derivatives are separated using reversed-phase HPLC. A common mobile phase consists of aqueous acetonitrile containing a small percentage of phosphoric acid to maintain an acidic environment, which enhances the fluorescence.[1]
-
Fluorescence Detection: The separated derivatives are detected by a fluorescence detector, allowing for sensitive quantification.
Application in Monitoring Signaling Pathways
While direct evidence of Acetamide, N-9-acridinyl-2-bromo- being used to monitor a specific signaling pathway is not prominent in the literature, acridine-based fluorescent probes are widely employed to study various aspects of cellular signaling. A key application is in the development of fluorescent probes to monitor the activity of enzymes central to signaling cascades, such as protein kinases.
Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins. The activity of these enzymes is often dysregulated in diseases like cancer, making them important therapeutic targets. Fluorescent probes can be designed to report on kinase activity.
The following diagram illustrates a generalized mechanism by which an acridine-based fluorescent probe could be used to monitor kinase activity. In this hypothetical scenario, a peptide substrate for a specific kinase is labeled with an acridine derivative.
Caption: Generalized signaling pathway for monitoring kinase activity.
In this model, the binding of the acridine-labeled peptide to the kinase and its subsequent phosphorylation can lead to a change in the fluorescence properties of the acridine moiety. This change could be a shift in the emission wavelength, an increase or decrease in fluorescence intensity, or a change in fluorescence polarization. By monitoring this change, the activity of the kinase can be quantified in real-time. This principle can be adapted to develop high-throughput screening assays for identifying kinase inhibitors, which are of great interest in drug development.
Conclusion
Acetamide, N-9-acridinyl-2-bromo- is a potent fluorescent labeling reagent with a significant Stokes' shift, making it a valuable tool for the sensitive detection of carboxylic acids. While detailed photophysical data on the free compound are scarce, its utility in forming highly fluorescent derivatives is well-established. The broader family of acridine-based fluorophores demonstrates significant potential for the development of probes to investigate cellular signaling pathways, particularly for monitoring enzymatic activity. Further research into the specific photophysical properties of N-(9-acridinyl)-bromoacetamide and its derivatives will undoubtedly expand its applications in chemical biology and drug discovery.
References
An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural core of a diverse class of molecules that have played a pivotal role in the advancement of medicinal chemistry and molecular biology. First isolated from coal tar in the late 19th century, acridine and its derivatives have journeyed from being simple dyes to indispensable tools in the study of DNA and, ultimately, to clinically significant therapeutic agents. Their planar tricyclic structure is the key to their primary mechanism of action: intercalation between the base pairs of DNA. This interaction disrupts DNA replication and transcription, leading to a wide range of biological effects, including antibacterial, antimalarial, and anticancer activities. This technical guide provides a comprehensive overview of the discovery, history, and key research milestones of acridine-based compounds, supplemented with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Discovery and Early History
The story of acridine begins in 1870 when Carl Gräbe and Heinrich Caro, German chemists at BASF, first isolated the compound from the anthracene fraction of coal tar.[1][2] They named it "acridine" due to the acrid odor and irritating effect of the substance on the skin and mucous membranes.[3] Initially, the primary interest in acridines was for their properties as dyes. By the late 19th and early 20th centuries, various acridine derivatives were being synthesized and used in the textile industry.[2][4]
A significant turning point came in 1912 when Paul Ehrlich and his colleague Benda investigated the antimicrobial properties of acridine derivatives, leading to the development of acriflavine.[5][6] This was followed by the identification of proflavine by Carl Browning in 1913.[5] These compounds proved to be effective topical antiseptics and were extensively used during World War I to treat wounds.[5] The work of Ehrlich was foundational in establishing the concept of synthetic chemotherapy.
The antimalarial properties of acridines were discovered out of necessity during World War II. With the Japanese occupation of Java cutting off the supply of quinine, there was an urgent need for synthetic alternatives.[5][7] This led to the widespread use of quinacrine (also known as Mepacrine or Atebrin), a 9-aminoacridine derivative, as an antimalarial drug.[5][8][9]
The Rise of Acridines in Cancer Research
The ability of acridines to interact with DNA also made them attractive candidates for anticancer drug development. The planar nature of the acridine ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[10][11] This distortion of the DNA structure interferes with the functioning of enzymes involved in DNA replication and repair, such as DNA and RNA polymerases and, crucially, topoisomerases.[5][12]
The 1970s saw the development of the first clinically successful synthetic DNA intercalating agent, amsacrine (m-AMSA). Amsacrine, a 9-anilinoacridine derivative, not only intercalates into DNA but also acts as a topoisomerase II poison, stabilizing the transient complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[1][5][13] Another significant acridine-based anticancer agent that has undergone clinical trials is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) .[4][14]
Quantitative Biological Activity of Acridine-Based Compounds
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected acridine derivatives against various cancer cell lines, as well as their antimicrobial and antimalarial activities.
Table 1: Anticancer Activity of Acridine Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Amsacrine (m-AMSA) | HCT-116 (Colon Carcinoma) | 10.35 ± 1.66 | [15] |
| AMTAC-19 (Spiro-acridine derivative) | HCT-116 (Colon Carcinoma) | 10.35 ± 1.66 | [15] |
| Compound 4e (Acridine derivative) | HeLa (Cervical Cancer) | 14.75 | [15] |
| Compound 4e (Acridine derivative) | A549 (Lung Cancer) | 17.75 | [15] |
| Acridone (12) | WRL-68 (Liver) | 86 | [16] |
| Acrifoline (25) | DYRK1A (Kinase) | 0.075 | [16] |
| Acrifoline (25) | CLK1 (Kinase) | 0.17 | [16] |
| Chlorospermine B (23) | DYRK1A (Kinase) | 5.7 | [16] |
| Atalaphyllidine (24) | DYRK1A (Kinase) | 2.2 | [16] |
| Derivative 120a | T47D (Breast Cancer) | 5.4 | [16] |
| Derivative 120g | NCl H-522 (Lung Cancer) | 4.2 | [16] |
| Derivative 121a | HepG-2 (Liver Cancer) | 4.5 | [16] |
| Derivative 123b | HCT-15 (Colon Cancer) | 2.4 | [16] |
| Compound 8c (Acridinone-1,2,3 triazole derivative) | MCF7 (Breast Cancer) | 11.0 ± 4.8 | [17] |
| Compound 8c (Acridine hydroxamic acid) | U937 (Leukemia) | 0.90 | [17] |
| Chimera 7b (9-anilinoacridine hybrid) | Multiple cancer cell lines | low micromolar | [17] |
| Compound 2b (dihydrobenzo[c]acridine) | - | - | [17] |
| Compound 8b (Sulfonamide acridine) | HepG2 (Liver Cancer) | 14.51 | [18] |
| Compound 8b (Sulfonamide acridine) | HCT-116 (Colon Cancer) | 9.39 | [18] |
| Compound 8b (Sulfonamide acridine) | MCF-7 (Breast Cancer) | 8.83 | [18] |
| Compound 7c (Sulfonamide acridine) | Topoisomerase-II | 7.33 | [18] |
| Bis(5-methylDACA) | Lewis Lung Carcinoma | 0.002 | [19] |
| Bis(5-methylDACA) | Jurkat Leukemia (wild-type) | 0.011 | [19] |
| DL-08 (Acridine–thiosemicarbazone) | B16-F10 (Melanoma) | 14.79 | [20] |
Table 2: Antimicrobial and Antimalarial Activity of Acridine Derivatives
| Compound/Derivative | Organism | Activity/IC50 | Reference(s) |
| Proflavine | Gram-positive bacteria | Bacteriostatic | [21] |
| Acriflavine | Gram-positive bacteria | Bacteriostatic | [6] |
| Quinacrine | Plasmodium falciparum | Antimalarial | [8] |
| 9-oxoacridines | Various bacteria | Antibacterial | [8] |
Experimental Protocols
Chemical Synthesis
The Bernthsen synthesis is a classic method for preparing 9-substituted acridines by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[10][22]
Materials:
-
Diphenylamine
-
Carboxylic acid (e.g., benzoic acid for 9-phenylacridine)
-
Anhydrous zinc chloride
-
High-boiling point solvent (optional)
Procedure:
-
A mixture of diphenylamine, the desired carboxylic acid, and a molar excess of anhydrous zinc chloride is prepared.[7]
-
The mixture is heated to a high temperature, typically between 200-270 °C, for an extended period, often up to 24 hours.[22] The reaction can be carried out neat or in a high-boiling point solvent.
-
After cooling, the reaction mixture is treated with a dilute acid to dissolve the zinc chloride and basic byproducts.
-
The crude acridine product is then isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).
Note: The use of polyphosphoric acid as a catalyst can allow for lower reaction temperatures, but may result in lower yields.[23]
The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds and can be adapted to synthesize the acridone scaffold. This typically involves the reaction of an o-chlorobenzoic acid with an aniline derivative, followed by cyclization.[7][17]
Materials:
-
o-Chlorobenzoic acid
-
Aniline or a substituted aniline
-
Potassium carbonate
-
Copper powder or a copper salt (catalyst)
-
High-boiling polar solvent (e.g., N-methylpyrrolidone, nitrobenzene)
-
Phosphorus oxychloride (for cyclization)
Procedure:
-
o-Chlorobenzoic acid and the aniline derivative are heated in a high-boiling polar solvent in the presence of potassium carbonate and a catalytic amount of copper.[17] This forms an N-phenylanthranilic acid intermediate.
-
The intermediate is isolated and then cyclized to form the acridone ring. This is often achieved by heating with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.[12][24]
-
The resulting acridone is then purified, typically by recrystallization.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[1][10]
Materials:
-
Adherent cells in a 96-well plate
-
Drug/compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[1]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[22]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[1]
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][25]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Human topoisomerase IIα
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Test compound
-
5x Loading dye
-
Agarose gel (1%) containing ethidium bromide (0.5 µg/mL)
-
TAE or TBE buffer
Procedure:
-
Set up reaction tubes containing the 10x topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.[26]
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.[25]
-
Stop the reaction by adding the 5x loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.[27]
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the negative control.[27]
Mechanisms of Action: Signaling Pathways and Workflows
DNA Intercalation by Acridines
The primary mechanism of action for many acridine derivatives is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs.
Caption: DNA intercalation by acridine derivatives.
Topoisomerase II Poisoning by Amsacrine
Amsacrine exemplifies a more complex mechanism where, in addition to DNA intercalation, it specifically targets and "poisons" the enzyme topoisomerase II.
Caption: Mechanism of topoisomerase II poisoning by amsacrine.
The Legacy and Future of Acridine Research
The contributions of researchers like Adrien Albert were crucial in elucidating the structure-activity relationships of acridines. Albert's work in the mid-20th century established the importance of factors such as the degree of ionization and the planarity of the molecule for antibacterial activity.[19][20][23][25] His systematic studies laid the groundwork for the rational design of new acridine-based drugs.
Today, research into acridine derivatives continues to be an active field. Scientists are exploring new analogues with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The development of hybrid molecules that combine the acridine scaffold with other pharmacophores is a promising strategy. Furthermore, the unique photophysical properties of some acridines, such as acridine orange, have made them valuable fluorescent probes for studying nucleic acids and cellular processes.[28]
Conclusion
From their humble beginnings as coal tar isolates and textile dyes, acridine-based compounds have evolved into a cornerstone of medicinal chemistry and molecular biology. Their rich history is a testament to the power of chemical synthesis and the importance of understanding structure-activity relationships in drug discovery. The journey of acridines from the laboratory to the clinic has provided us with vital antibacterial, antimalarial, and anticancer therapies. As research continues to uncover new derivatives and novel mechanisms of action, the versatile acridine scaffold is poised to remain a significant source of inspiration for the development of future therapeutic agents and research tools.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapy of refractory or recurrent childhood acute myeloid leukemia using amsacrine and etoposide with or without azacitidine: a Pediatric Oncology Group randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis of 3-Aminoacridine From Proflavine [research.amanote.com]
- 7. tandfonline.com [tandfonline.com]
- 8. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 16. Synthesis, Characterization and Cytotoxicity Studies of Palladium(II)-Proflavine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]
- 21. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Frontiers | Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]
- 24. scribd.com [scribd.com]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. topogen.com [topogen.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Molecular weight and formula of Acetamide, N-9-acridinyl-2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
Acetamide, N-9-acridinyl-2-bromo-, with the IUPAC name N-(acridin-9-yl)-2-bromoacetamide, is a fluorescent labeling reagent of significant interest in analytical chemistry.[1] This compound is particularly valuable for the derivatization of carboxylic acids, enabling their sensitive detection in complex biological and chemical matrices through techniques like high-performance liquid chromatography (HPLC). Its utility stems from the formation of highly fluorescent ester derivatives with carboxyl-containing analytes. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its primary application, and a discussion of its known biological context.
Chemical and Physical Properties
The fundamental properties of Acetamide, N-9-acridinyl-2-bromo- are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C15H11BrN2O | [1] |
| Molecular Weight | 315.17 g/mol | [1] |
| IUPAC Name | N-(acridin-9-yl)-2-bromoacetamide | [1] |
| Synonyms | N-9-Acridinyl-2-bromoacetamide, N-(9-Acridinyl)bromoacetamide | [1] |
| CAS Number | 126857-76-9 | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | 2-8°C | [1] |
Primary Application: Fluorescent Labeling of Carboxylic Acids
The principal application of Acetamide, N-9-acridinyl-2-bromo- is as a pre-column derivatization reagent for the analysis of carboxylic acids by liquid chromatography.[2] The compound reacts with carboxylic acids via a phase-transfer-catalyzed esterification to yield highly fluorescent esters.[2] These derivatives exhibit a large Stokes' shift (greater than 120 nm), which minimizes background interference and enhances detection sensitivity.[2] This method allows for the detection of carboxylic acids at levels as low as 10 femtomoles.[2]
Experimental Protocol: Phase-Transfer-Catalyzed Esterification
The following is a generalized protocol for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide. This protocol is based on published methodologies and should be optimized for specific applications.
Materials:
-
N-(9-acridinyl)-bromoacetamide
-
Carboxylic acid sample
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH 7-8)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in the aqueous buffer.
-
Reaction Setup: In a reaction vial, combine the aqueous solution of the carboxylic acid with an equal volume of the organic solvent containing N-(9-acridinyl)-bromoacetamide and the phase-transfer catalyst.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction time will vary depending on the specific carboxylic acid and should be optimized (e.g., 30-60 minutes).
-
Phase Separation: After the reaction is complete, centrifuge the mixture to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the organic layer, which now contains the fluorescently labeled ester, to a clean vial.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the sample using a reversed-phase liquid chromatographic column. A typical mobile phase consists of aqueous acetonitrile containing 0.2% phosphoric acid.[2] Detection is performed using a fluorescence detector.
Experimental Workflow
The following diagram illustrates the general workflow for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide.
Signaling Pathways and Drug Development Context
Currently, there is no scientific literature to suggest that Acetamide, N-9-acridinyl-2-bromo- is directly involved in any biological signaling pathways or has been investigated as a potential therapeutic agent. Its documented application is primarily as an analytical reagent. While other derivatives of the acridine scaffold have been explored for various biological activities, including as topoisomerase inhibitors and anti-parasitic agents, these properties have not been attributed to N-9-acridinyl-2-bromo-acetamide itself. Therefore, for professionals in drug development, its relevance lies in its utility as a tool for the quantitative analysis of carboxylic acid-containing drugs or biomarkers.
References
- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using Acetamide, N-9-acridinyl-2-bromo- for fluorescent labeling of carboxylic acids
An Application Note on the Fluorescent Labeling of Carboxylic Acids using Acetamide, N-9-acridinyl-2-bromo-
Introduction
The sensitive detection and quantification of carboxylic acids, such as fatty acids, bile acids, and drug metabolites, are crucial in various fields of biomedical and pharmaceutical research. Direct analysis of these compounds is often challenging due to their lack of a strong chromophore or fluorophore. Chemical derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity, particularly for analysis by High-Performance Liquid Chromatography (HPLC).
Acetamide, N-9-acridinyl-2-bromo-, also known as N-(9-acridinyl)-bromoacetamide, is a potent fluorescent labeling reagent designed for the derivatization of carboxylic acids. This reagent reacts with carboxylic acids via a phase-transfer-catalyzed esterification to form highly fluorescent N-9-acridinylmethyl esters.[1] These derivatives exhibit intense fluorescence in acidic solutions and possess a remarkably large Stokes' shift (over 120 nm), which significantly minimizes background interference from scattered excitation light, thereby improving the signal-to-noise ratio.[1]
The resulting esters are well-suited for separation by reversed-phase liquid chromatography, enabling the quantification of various carboxylic acids down to the femtomole level.[1] This application note provides a detailed protocol for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide and their subsequent analysis by HPLC.
Principle of the Method
The derivatization process is based on the phase-transfer-catalyzed esterification of a carboxylic acid with N-(9-acridinyl)-bromoacetamide. The reaction occurs in a biphasic system (aqueous/organic), where a phase-transfer catalyst facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the labeling reagent. The resulting fluorescent ester is then stabilized in an acidic mobile phase for chromatographic analysis and sensitive fluorescence detection.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the N-(9-acridinyl)-bromoacetamide labeling method for carboxylic acids.
| Parameter | Value | Notes |
| Analyte Class | Carboxylic Acids | Includes bile acids, fatty acids, and others.[1] |
| Detection Method | HPLC with Fluorescence Detection | - |
| Stokes' Shift | > 120 nm | Allows for low background and high signal-to-noise.[1] |
| Limit of Detection (LOD) | As low as 10 fmol (S/N = 2) | Achievable under optimal HPLC conditions.[1] |
| Excitation Wavelength (λex) | 365 nm | Typical for acridine derivatives.[2][3] |
| Emission Wavelength (λem) | 412 - 438 nm | Dependent on solvent and specific derivative.[2][4] |
Diagrams and Workflows
Reaction Mechanism
Caption: Logical diagram of the esterification reaction.
Experimental Workflow
References
Application Notes and Protocols for Protein Labeling with N-(9-acridinyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-acridinyl)-2-bromoacetamide (ABM) is a fluorescent labeling reagent designed for the covalent modification of proteins. This compound features an acridine fluorophore, a versatile dye known for its sensitivity to the local environment, and a bromoacetamide reactive group. The bromoacetamide moiety is a haloacetyl reagent that readily and specifically reacts with the thiol groups of cysteine residues under mild conditions, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of cysteine-containing proteins.
The acridine portion of ABM exhibits a significant Stokes shift, which is advantageous in fluorescence-based assays as it minimizes the interference from scattered excitation light.[1] The environmental sensitivity of the acridine fluorophore can also provide insights into conformational changes or binding events of the labeled protein.
These application notes provide a detailed protocol for the labeling of proteins with N-(9-acridinyl)-2-bromoacetamide, methods for quantifying the extent of labeling, and an overview of potential applications in research and drug development.
Chemical Properties of N-(9-acridinyl)-2-bromoacetamide
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrN₂O |
| Molecular Weight | 315.17 g/mol |
| Appearance | Yellow solid |
| Solubility | Soluble in Methanol and DMSO |
| Storage | 2-8°C, protect from light and moisture |
Experimental Protocols
Protocol 1: Labeling of Cysteine Residues in Proteins with N-(9-acridinyl)-2-bromoacetamide
This protocol outlines the general procedure for labeling a protein with ABM. The optimal conditions, particularly the molar excess of ABM and the incubation time, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
N-(9-acridinyl)-2-bromoacetamide (ABM)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding ABM, as it will react with the reagent. TCEP does not need to be removed.
-
-
ABM Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of ABM in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the ABM stock solution to the protein solution. Add the ABM solution dropwise while gently stirring the protein solution to prevent precipitation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to react with any unreacted ABM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted ABM and the quenching reagent by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer at 4°C with several buffer changes.
-
-
Storage:
-
Store the purified, labeled protein at 4°C or -20°C, protected from light. The optimal storage conditions will depend on the stability of the protein.
-
Protocol 2: Quantification of Protein Labeling (Degree of Labeling)
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
Materials:
-
Purified ABM-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurements:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the acridine dye (Aₘₐₓ). The exact Aₘₐₓ for the ABM-protein conjugate should be determined by scanning the absorbance from 300 nm to 500 nm. Based on similar acridine derivatives, the Aₘₐₓ is expected to be around 344 nm.
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
Aₘₐₓ is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.
-
CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ (A₂₈₀,dye / Aₘₐₓ,dye). This value needs to be determined for the free dye.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the bound dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = Aₘₐₓ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the ABM dye at its Aₘₐₓ. This value should be obtained from the supplier or determined experimentally.
-
-
The Degree of Labeling is the ratio of the dye concentration to the protein concentration:
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
Table 1: Hypothetical Quantitative Data for ABM Labeling of a Model Protein (e.g., BSA)
| Parameter | Value |
| Protein Concentration | 5 mg/mL (75 µM) |
| Molar Excess of ABM | 20-fold |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| A₂₈₀ of Labeled Protein | 1.2 |
| Aₘₐₓ (at ~344 nm) of Labeled Protein | 0.6 |
| ε_protein (at 280 nm) | 43,824 M⁻¹cm⁻¹ |
| ε_dye (at ~344 nm) | ~10,000 M⁻¹cm⁻¹ (estimated) |
| Correction Factor (CF) | ~0.4 (estimated) |
| Calculated DOL | ~1.0 |
Note: The values for ε_dye and CF are estimates and should be determined experimentally for accurate DOL calculation.
Visualizations
Caption: Experimental workflow for labeling proteins with ABM.
Caption: Use of ABM-labeled proteins in drug development.
Caption: Workflow for studying protein-protein interactions using FRET.
References
Application Notes and Protocols: Acridine Derivatives as Cholinesterase Inhibitors in Neurodegenerative Disease Research
A focus on 9-Acridinyl Moieties
Introduction
While direct evidence for "Acetamide, N-9-acridinyl-2-bromo-" as a primary enzyme inhibitor in neurodegenerative studies is not prominent in the current scientific literature, the broader family of 9-substituted acridine derivatives has been extensively investigated as potent inhibitors of key enzymes implicated in Alzheimer's disease. This document provides detailed application notes and protocols based on the established role of acridine derivatives, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The acridine scaffold is a well-established pharmacophore in the development of drugs for Alzheimer's disease, with tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first FDA-approved cholinesterase inhibitor for its treatment.[1]
These compounds are central to the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive deficits observed in patients.[2] By inhibiting AChE and BChE, the enzymes responsible for the breakdown of acetylcholine, these inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]
I. Quantitative Data: Inhibitory Activity of Acridine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of various 9-substituted acridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a key metric for assessing their potency.
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative (1d) | BChE | 2.90 ± 0.23 | [1][3] |
| Diphenethyl bioisostere (1e) | BChE | 3.22 ± 0.25 | [1][3] | |
| 9-Phosphorylacridines | Dibenzyloxy derivative (2d) | BChE | 6.90 ± 0.55 | [1][3] |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | Compound 8c | AChE | 1.90 ± 0.16 | [4] |
| Compound 8c | BChE | 0.084 ± 0.008 | [4] | |
| N-Benzyl piperidine-acridine hybrids | Compound 20 | huAChE | 0.299 | [2] |
| Compound 20 | huBChE | 0.551 | [2] | |
| Acridine-pyrimidine hybrid | Compound 8 | Topoisomerase IIB | 0.52 | |
| Acridine-uracil hybrid | Compound 9 | Topoisomerase IIB | 0.86 |
II. Experimental Protocols
A widely used method for screening cholinesterase inhibitors is the spectrophotometric method developed by Ellman. This assay is a simple, rapid, and robust colorimetric method.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion. This anion is produced when 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective cholinesterase. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Acridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil, Tacrine, or Galantamine)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a working solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a working solution of the substrate (ATCI or BTCI, 14 mM) in phosphate buffer.
-
Prepare a working solution of the enzyme (AChE or BChE, 1 U/mL) in phosphate buffer.
-
-
Assay Setup in a 96-well plate:
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[5]
-
Add 10 µL of the stock solution of the test compound at various concentrations (to determine IC50) or a single concentration for initial screening.[5] For control wells, add 10 µL of the solvent used for the test compounds.[5]
-
Add 10 µL of the AChE or BChE solution (1 U/mL) to each well.[5]
-
Incubate the plate for 10 minutes at 25°C.[5]
-
Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[5]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.[5]
-
Shake the plate for 1 minute.[5]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes) to determine the reaction rate.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
III. Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cholinesterase Inhibitor Screening
The following diagram illustrates the general workflow for screening potential cholinesterase inhibitors, from compound preparation to data analysis.
Caption: Workflow for in vitro cholinesterase inhibition assay.
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
The diagram below depicts the mechanism of action of acridine derivatives as cholinesterase inhibitors at the synaptic cleft, leading to enhanced cholinergic signaling.
Caption: Inhibition of cholinesterases by acridine derivatives.
IV. Concluding Remarks
The acridine scaffold represents a versatile and potent platform for the design of enzyme inhibitors for neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for many 9-substituted acridine derivatives is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels and subsequent enhancement of cholinergic neurotransmission. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working in this area. Further research into the structure-activity relationships of novel acridine derivatives will be crucial for the development of more potent and selective inhibitors with improved therapeutic profiles.
References
- 1. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application of N-9-acridinyl-2-bromo-acetamide in HPLC with Fluorescence Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective quantification of carboxylic acids, such as fatty acids, bile acids, and drug metabolites containing a carboxyl group, is a critical task in various fields of scientific research and pharmaceutical development. Many of these analytes lack a native chromophore or fluorophore, making their detection by common HPLC techniques challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely employed strategy to enhance detection sensitivity and selectivity.
N-9-acridinyl-2-bromo-acetamide is a powerful derivatizing reagent for carboxylic acids, enabling their determination by reversed-phase high-performance liquid chromatography (RP-HPLC) with highly sensitive fluorescence detection. This reagent reacts with carboxylic acids through a phase-transfer-catalyzed esterification to form highly fluorescent N-9-acridinyl esters. These derivatives exhibit a large Stokes' shift (the difference between the maximum excitation and emission wavelengths), which minimizes background noise and enhances the signal-to-noise ratio, allowing for detection limits in the low femtomole range.[1]
This document provides detailed application notes and protocols for the use of N-9-acridinyl-2-bromo-acetamide as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.
Principle of the Method
The derivatization of carboxylic acids with N-9-acridinyl-2-bromo-acetamide is achieved through a phase-transfer-catalyzed esterification reaction. The reaction takes place in a biphasic system, typically consisting of an aqueous phase and an organic solvent. The carboxylic acid is deprotonated in the aqueous phase to form a carboxylate anion. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion into the organic phase. In the organic phase, the carboxylate anion reacts with N-9-acridinyl-2-bromo-acetamide to form a stable, highly fluorescent ester derivative.
The resulting fluorescently labeled analytes are then separated by reversed-phase HPLC and detected by a fluorescence detector. The high fluorescence intensity of the acridinyl esters allows for the quantification of carboxylic acids at very low concentrations.
Experimental Protocols
Materials and Reagents
-
Reagents:
-
N-9-acridinyl-2-bromo-acetamide
-
Carboxylic acid standards (e.g., fatty acids, bile acids)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Organic solvent (e.g., acetonitrile, dichloromethane)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄)
-
-
Equipment:
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Centrifuge
-
Microsyringes
-
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific carboxylic acids and sample matrices.
-
Sample Preparation:
-
For standard solutions, dissolve the carboxylic acid in a suitable solvent (e.g., acetonitrile, water).
-
For biological samples, perform an appropriate extraction to isolate the carboxylic acids of interest.
-
-
Reaction Mixture Preparation:
-
In a micro-reaction vial, add 100 µL of the carboxylic acid sample or standard solution.
-
Add 50 µL of a 0.1 M aqueous solution of potassium carbonate.
-
Add 50 µL of a 10 mM solution of the phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water.
-
Add 200 µL of a 5 mM solution of N-9-acridinyl-2-bromo-acetamide in a suitable organic solvent (e.g., acetonitrile).
-
-
Reaction Incubation:
-
Vortex the reaction mixture vigorously for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
Centrifuge the mixture to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
The sample is now ready for injection into the HPLC system.
-
HPLC-Fluorescence Detection Protocol
-
HPLC System and Column:
-
Use a standard HPLC system with a fluorescence detector.
-
Equilibrate a reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) with the mobile phase.
-
-
Mobile Phase:
-
A typical mobile phase is a mixture of acetonitrile and water containing 0.2% phosphoric acid.[1] The exact composition may need to be optimized for the specific analytes. A gradient elution may be necessary for complex mixtures.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Fluorescence Detector Settings:
-
Excitation Wavelength: To be set at the excitation maximum of the N-9-acridinyl esters (typically around 365 nm).
-
Emission Wavelength: To be set at the emission maximum of the N-9-acridinyl esters (typically around 470 nm). The large Stokes' shift of over 120 nm is a key advantage of this reagent.[1]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of various carboxylic acids using N-9-acridinyl-2-bromo-acetamide derivatization followed by HPLC-fluorescence detection. Please note that these values are illustrative and can vary depending on the specific experimental conditions.
| Analyte (Carboxylic Acid) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Palmitic Acid | 18.5 | 15 fmol | 50 fmol | 0.1 - 100 µM |
| Stearic Acid | 21.2 | 12 fmol | 40 fmol | 0.1 - 100 µM |
| Oleic Acid | 17.8 | 18 fmol | 60 fmol | 0.1 - 100 µM |
| Cholic Acid | 12.3 | 25 fmol | 80 fmol | 0.2 - 150 µM |
| Deoxycholic Acid | 14.1 | 20 fmol | 65 fmol | 0.2 - 150 µM |
| Ibuprofen | 10.5 | 10 fmol | 35 fmol | 0.05 - 50 µM |
Note: The detection limits can be as low as 10 fmol under optimal conditions.[1]
Visualizations
Derivatization Reaction Mechanism
Caption: Phase-transfer catalyzed esterification of a carboxylic acid.
Experimental Workflow
Caption: Workflow for carboxylic acid analysis using derivatization.
References
Site-Specific Protein Modification Using Acetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology, enabling the precise installation of functional groups onto proteins. This capability is crucial for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the creation of novel protein-based therapeutics, and the study of protein function through the introduction of biophysical probes. Acetamide derivatives have emerged as a versatile class of reagents for achieving site-specific protein modification, primarily targeting nucleophilic amino acid residues such as cysteine.
This document provides detailed application notes and experimental protocols for the use of various acetamide derivatives in site-specific protein modification. It covers traditional cysteine alkylation using iodoacetamide and chloroacetamide, as well as enzymatic and N-terminal specific methods.
Cysteine-Specific Modification via Alkylation
Alkylation of cysteine residues is a widely used strategy for protein modification due to the high nucleophilicity of the thiol group. Haloacetamides, such as iodoacetamide and chloroacetamide, are common alkylating agents that form stable thioether bonds with cysteine residues.[1] This modification is often employed in proteomics to block disulfide bond formation and for protein quantification.[2]
Iodoacetamide
Iodoacetamide is a highly reactive and widely used reagent for the specific modification of cysteine residues.[1] The reaction involves the nucleophilic attack of the cysteine thiol on the electrophilic carbon of iodoacetamide, resulting in a stable carbamidomethyl-cysteine.
| Parameter | Condition | Outcome | Reference |
| Concentration | 1-20 mM | Increased identification of alkylated cysteine peptides with higher concentration. | [3] |
| Temperature | Room Temp - 85°C | Higher temperatures can lead to increased side reactions and fewer cysteine-alkylated peptides. | [3] |
| Reaction Time | 10-30 minutes | Longer incubation times can increase the extent of alkylation. | [3] |
Chloroacetamide
Chloroacetamide is a less reactive alternative to iodoacetamide, which can result in more specific cysteine modification with fewer off-target reactions.[4]
| Reagent | Reducing Agent | Identified Cysteine-Containing PSMs | Reference |
| Iodoacetamide (IAA) | DTT | 8,178 | [5] |
| Iodoacetic Acid (IAC) | DTT | 7,453 | [5] |
| Acrylamide (AA) | DTT | 6,981 | [5] |
| Chloroacetamide (CAA) | DTT | 7,896 | [5] |
Experimental Protocols
This protocol is a standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion and mass spectrometry analysis.[6]
Materials:
-
Protein sample (5-100 µg)
-
Reduction Buffer: 100 mM Ammonium Bicarbonate (AMBIC), pH 8.3, with 6-8 M Urea
-
Dithiothreitol (DTT) stock solution: 0.5 M in water
-
Iodoacetamide (IAA) stock solution: 500 mM in water (prepare fresh and protect from light)
-
Quenching solution: 0.5 M DTT in water
-
Digestion Buffer: 25 mM AMBIC, pH 8.2
-
Trypsin solution (e.g., 200 ng/µl)
Procedure:
-
Dissolve the protein sample in an appropriate volume of Reduction Buffer.
-
Add DTT stock solution to a final concentration of 5 mM.
-
Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add freshly prepared IAA stock solution to a final concentration of 14 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 5 mM DTT.
-
Incubate in the dark at room temperature for 15 minutes.
-
Dilute the sample 1:5 with Digestion Buffer to reduce the urea concentration to < 2 M.
-
Proceed with enzymatic digestion (e.g., add trypsin at a 1:50 to 1:100 enzyme:substrate ratio and incubate at 37°C overnight).
This protocol provides an alternative to iodoacetamide, which may be preferable when higher specificity is required.[4]
Materials:
-
Protein sample (5-100 µg)
-
Buffer: 100 mM Ammonium Bicarbonate, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 500 mM
-
Chloroacetamide (CAA) stock solution: 200 mM in buffer (prepare fresh)
Procedure:
-
Dissolve the protein sample in 100 µL of buffer.
-
Add 1 µL of 500 mM TCEP solution to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
Add 11 µL of the 200 mM CAA stock solution to a final concentration of 20 mM.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Proceed with downstream applications such as enzymatic digestion.
Workflow Diagram: Cysteine Alkylation
Caption: General workflow for cysteine alkylation of proteins.
Chemoenzymatic Modification: Sortase-Mediated Ligation
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, provides a powerful method for site-specific protein modification at either the N- or C-terminus.[7][8] SrtA recognizes a specific sorting motif (LPXTG) and cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate. This intermediate then reacts with an oligoglycine nucleophile, resulting in the formation of a new peptide bond.[7]
Quantitative Data: Sortase-Mediated Ligation Efficiency
| Substrate | Nucleophile | Conversion (%) | Additive | Reference |
| LPXTG-peptide | GG-OH (1 equiv.) | 38 | None | [9] |
| LPXTGGHH5-peptide | GGG-NH2 (1 equiv.) | ~50 | None | [9] |
| LPXTGGHH5-peptide | GGG-NH2 (1 equiv.) | >95 | 200 µM NiSO4 | [9] |
Experimental Protocol
This protocol describes a general procedure for labeling a protein of interest (POI) containing a C-terminal LPXTG tag with a synthetic peptide bearing an N-terminal oligoglycine sequence.
Materials:
-
Purified POI-LPXTG
-
Oligoglycine-probe (e.g., GGG-Fluorophore)
-
Sortase A (SrtA) enzyme
-
Sortase Reaction Buffer (10x): 500 mM Tris-HCl pH 7.5, 1500 mM NaCl, 100 mM CaCl2
-
(Optional) NiSO4 solution for Metal-Assisted Sortase-Mediated Ligation (MA-SML)
Procedure:
-
Set up the reaction mixture on a 200 µL scale.
-
Combine the POI-LPXTG (final concentration 100 µM) and the oligoglycine-probe (final concentration 100 µM or in slight excess).
-
Add 10x Sortase Reaction Buffer to a final concentration of 1x.
-
(Optional for MA-SML) Add NiSO4 to a final concentration of 200 µM.
-
Initiate the reaction by adding SrtA to a final concentration of 10 µM.
-
Incubate the reaction at room temperature or 37°C for 4-6 hours, or overnight.
-
Monitor the reaction progress by SDS-PAGE, in-gel fluorescence (if using a fluorescent probe), or mass spectrometry.
-
Purify the labeled protein using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove the enzyme and unreacted probe.
Signaling Pathway Diagram: Sortase-Mediated Ligation
Caption: Mechanism of Sortase A-mediated protein ligation.
N-Terminal Specific Modification
The α-amino group at the N-terminus of a protein offers a unique site for modification due to its distinct pKa compared to the ε-amino group of lysine residues.[10] This allows for selective reactions under controlled pH conditions.
Reductive Amination with α-Oxo Aldehydes
N-terminal modification can be achieved through reductive amination using aldehyde derivatives. This method has been shown to be highly selective for the N-terminal α-amine.[11] A two-step process can be employed where the N-terminal amine is first converted into an aldehyde or ketone, which can then be reacted with an aminooxy-probe via oxime ligation.[12]
| N-Terminal Amino Acid | Conversion (%) | α-amino/ε-amino Selectivity | Reference |
| Alanine | >99 | >99:1 | [11] |
| Arginine | >99 | >99:1 | [11] |
| Asparagine | 95 | >99:1 | [11] |
| Cysteine | 56 | >99:1 | [11] |
| Glycine | >99 | >99:1 | [11] |
| Lysine | 95 | >99:1 | [11] |
| Proline | 0 | - | [11] |
| Valine | >99 | >99:1 | [11] |
Experimental Protocol
This protocol describes the selective modification of a protein's N-terminus using an aldehyde and a reducing agent.[11]
Materials:
-
Protein sample
-
Citric acid buffer (pH 6.1)
-
Aldehyde derivative (e.g., benzaldehyde), 0.5 M in DMSO
-
Sodium cyanoborohydride (NaBH3CN)
Procedure:
-
Dissolve the protein (e.g., 3.0 mg) in 300 µL of citric acid buffer (pH 6.1).
-
Add 2 equivalents of the aldehyde derivative.
-
Add 5 equivalents of NaBH3CN.
-
Incubate at room temperature for 4-6 hours.
-
Monitor the reaction by mass spectrometry.
-
Purify the modified protein by dialysis or size-exclusion chromatography to remove excess reagents.
Workflow Diagram: N-Terminal Modification
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 9. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(9-acridinyl)-2-bromoacetamide in Phase-Transfer-Catalyzed Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-acridinyl)-2-bromoacetamide is a fluorescent labeling reagent utilized for the sensitive detection of carboxylic acids. Its application in phase-transfer-catalyzed (PTC) esterification allows for the derivatization of various carboxylic acids, rendering them highly fluorescent. This property is particularly valuable in analytical chemistry, enabling the detection of minute quantities of these acids through techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. The resulting acridinyl esters exhibit a significant Stokes' shift (over 120 nm), which minimizes background interference and enhances detection sensitivity.[1] Detection limits as low as 10 femtomoles can be achieved under optimal conditions.[1]
Principle of the Method
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the esterification of carboxylic acids with N-(9-acridinyl)-2-bromoacetamide, the carboxylate anion, residing in the aqueous phase, is transported into the organic phase by a phase-transfer catalyst. In the organic phase, the carboxylate then reacts with the N-(9-acridinyl)-2-bromoacetamide to form the fluorescent ester. This method is advantageous for its mild reaction conditions and its applicability to a wide range of carboxylic acids.
Experimental Protocols
Synthesis of N-(9-acridinyl)-2-bromoacetamide
A detailed, peer-reviewed synthesis protocol for N-(9-acridinyl)-2-bromoacetamide is not currently available in the searched literature. However, the synthesis of similar N-substituted acridine derivatives often involves the reaction of 9-chloroacridine with an appropriate amine. For instance, N-(9-acridinyl) amino acid derivatives have been synthesized by reacting 9-chloroacridine with amino acids in the presence of a base.[2] A plausible synthetic route for N-(9-acridinyl)-2-bromoacetamide could involve the reaction of 9-aminoacridine with bromoacetyl bromide or bromoacetic acid under suitable coupling conditions.
General Protocol for Phase-Transfer-Catalyzed Esterification
Materials:
-
Carboxylic acid of interest
-
N-(9-acridinyl)-2-bromoacetamide
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether)
-
Aqueous buffer solution (e.g., phosphate or borate buffer, to maintain a pH where the carboxylic acid is deprotonated)
-
Water-immiscible organic solvent (e.g., dichloromethane, chloroform, or toluene)
-
Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vial, dissolve the carboxylic acid in the aqueous buffer.
-
Add the organic solvent containing N-(9-acridinyl)-2-bromoacetamide and the phase-transfer catalyst.
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature to slightly elevated temperatures) for a specific duration. Reaction times will need to be optimized.
-
Work-up: After the reaction is complete, separate the organic phase.
-
Wash the organic phase with water and/or brine to remove the aqueous buffer and catalyst.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Analysis: The resulting fluorescent ester in the organic solvent can be analyzed directly or after solvent evaporation and redissolution in a suitable solvent for HPLC analysis.
Data Presentation
Quantitative data on the yields of esterification for a range of carboxylic acids using N-(9-acridinyl)-2-bromoacetamide are not available in the reviewed literature. To facilitate comparison and optimization, it is recommended that researchers generate and present their data in a structured tabular format as shown below.
Table 1: Hypothetical Data Table for Optimization of Esterification Conditions
| Carboxylic Acid | Phase-Transfer Catalyst | Organic Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Myristic Acid | Tetrabutylammonium Bromide | Dichloromethane | 25 | 2 | |
| Myristic Acid | 18-Crown-6 | Dichloromethane | 25 | 2 | |
| Myristic Acid | Tetrabutylammonium Bromide | Toluene | 40 | 1 | |
| Palmitic Acid | Tetrabutylammonium Bromide | Dichloromethane | 25 | 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the phase-transfer-catalyzed esterification of a carboxylic acid with N-(9-acridinyl)-2-bromoacetamide.
Caption: General workflow of the phase-transfer-catalyzed esterification.
Logical Relationship of Components
The diagram below outlines the logical relationship between the key components involved in the phase-transfer-catalyzed reaction.
Caption: Logical relationship of components in the PTC reaction.
Signaling Pathways
There is currently no specific information available in the scientific literature detailing the interaction of N-(9-acridinyl)-2-bromoacetamide or its carboxylic acid esters with specific signaling pathways. Acridine derivatives, as a class of compounds, are known to have a wide range of biological activities, including antibacterial, and antitumor properties, often attributed to their ability to intercalate into DNA. However, specific signaling pathway modulation by this particular fluorescent labeling reagent has not been documented. Further research would be required to elucidate any such interactions.
Conclusion
N-(9-acridinyl)-2-bromoacetamide is a valuable reagent for the fluorescent labeling of carboxylic acids via phase-transfer-catalyzed esterification. While the general principles of this application are established, detailed, publicly available experimental protocols and comprehensive quantitative data are lacking. The information and generalized protocols provided here serve as a starting point for researchers to develop and optimize their specific applications. The diagrams offer a visual representation of the workflow and component interactions to aid in understanding the process. Further investigation is needed to explore the synthesis of the reagent and its potential biological activities.
References
- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Acetylcholinesterase Inhibition Assay Using 9-Substituted Acridine Derivatives
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic transmission. This mechanism is a primary therapeutic target for managing the symptoms of Alzheimer's disease (AD), where a deficit in cholinergic neurotransmission is a consistent finding.[1][2]
Acridine-based compounds, such as the first FDA-approved drug for AD, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), are well-known for their potent AChE inhibitory activity.[1][3] Research has expanded to various 9-substituted acridine derivatives, which have shown promising results as effective AChE inhibitors.[4][5] Some of these derivatives also exhibit dual properties, such as inhibiting butyrylcholinesterase (BChE) and possessing antioxidant activities, making them attractive multifunctional drug candidates for neurodegenerative diseases.[3][5][6]
This application note provides a detailed protocol for determining the inhibitory potency of 9-substituted acridine derivatives against AChE using the widely adopted Ellman's spectrophotometric method.[7][8]
Principle of the Assay
The assay is based on the Ellman's method, which measures the activity of AChE spectrophotometrically.[9][10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This product then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB⁻), which can be quantified by measuring its absorbance at 412 nm.[2] The presence of an AChE inhibitor reduces the rate of ATCh hydrolysis, leading to a decrease in the rate of color formation. The inhibitory activity of the test compound is determined by comparing the rate of reaction in its presence with the rate of the uninhibited enzyme.
Signaling Pathway of Acetylcholinesterase Action and Inhibition
Caption: Mechanism of AChE action and its inhibition by a 9-substituted acridine derivative.
Results
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[11][12] The IC50 is a key parameter for comparing the potency of different inhibitors.[13] By performing the assay with a range of inhibitor concentrations, a dose-response curve can be generated to accurately determine the IC50 value.
Below is a table summarizing representative data for various classes of 9-substituted acridine derivatives.
| Compound Class | 9-Substituent Example | AChE IC50 (µM) | Reference Compound IC50 (µM) |
| 9-Aminoacridines | 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | 0.18 | Donepezil: 0.025[14] |
| 9-Aryl-N-methyl-acridinium | Phenyl | 1.5 | Galantamine: 0.45[1] |
| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | Piperidinyl | 0.85 | Tacrine: 0.18[1] |
| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxyphosphoryl | > 100 (Weak) | Donepezil: 0.025[14] |
Note: The IC50 values presented are hypothetical examples derived from published literature trends for illustrative purposes. Actual values must be determined experimentally.[4][15]
Detailed Experimental Protocol
This protocol details the in vitro determination of AChE inhibitory activity of 9-substituted acridine derivatives using a 96-well microplate reader.
Materials and Equipment
-
Enzyme: Electric eel acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Reagent: 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Inhibitors: 9-substituted acridine derivatives, dissolved in DMSO or appropriate solvent.
-
Reference Standard: Donepezil or Tacrine.
-
Equipment: 96-well microplates, multichannel pipette, microplate reader capable of measuring absorbance at 412 nm.
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0 at 25°C.
-
AChE Solution (0.5 U/mL): Dissolve AChE in Tris-HCl buffer to obtain a final concentration of 0.5 units/mL. Prepare fresh daily and keep on ice.
-
ATCh Solution (25 mM): Dissolve acetylthiocholine iodide in Tris-HCl buffer. Prepare fresh.
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer. Prepare fresh.
-
Test Compound Solutions: Prepare stock solutions of the 9-substituted acridine derivatives (e.g., 10 mM in DMSO). Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent effects.
Experimental Workflow
Caption: Step-by-step workflow for the AChE inhibition assay.
Assay Procedure (96-Well Plate Format)
-
Assay Setup: Set up the reactions in triplicate in a 96-well plate. Each reaction will have a final volume of 200 µL.
-
Blank: 180 µL Tris-HCl Buffer + 20 µL ATCh.
-
Control (100% Activity): 140 µL Tris-HCl Buffer + 20 µL Vehicle (e.g., 1% DMSO) + 20 µL AChE Solution.
-
Test Sample: 140 µL Tris-HCl Buffer + 20 µL Test Compound Solution + 20 µL AChE Solution.
-
-
Reaction Mixture Preparation:
-
Add 140 µL of Tris-HCl buffer to all necessary wells.
-
Add 20 µL of the appropriate test compound dilution (or vehicle for the control wells) to the wells.
-
Add 20 µL of the AChE solution to the control and test sample wells. Do not add enzyme to the blank wells.
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Following pre-incubation, add 20 µL of the 3 mM DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the 25 mM ATCh solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.
-
Take readings every 60 seconds for a total of 10-15 minutes.
-
Data Analysis
-
Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:[8]
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the reaction rate of the control (enzyme + vehicle) and V_sample is the reaction rate in the presence of the inhibitor.
-
-
Determine IC50 Value:
-
Plot the calculated % Inhibition values against the logarithm of the inhibitor concentrations.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[12]
-
References
- 1. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Acetylcholinesterase Sensors for Anti-Alzheimer’s Disease Drug Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyrylcholinesterase Inhibition Studies with Acridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the inhibition of butyrylcholinesterase (BChE) by acridine-based compounds. Acridine derivatives are a significant class of compounds investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease, by modulating cholinergic neurotransmission.
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, plays a role in hydrolyzing the neurotransmitter acetylcholine. In the progression of Alzheimer's disease, BChE activity becomes more significant as acetylcholinesterase (AChE) levels decline, making it a key therapeutic target.[1] Acridine and its derivatives, featuring a planar tricyclic ring system, are effective scaffolds for designing BChE inhibitors.[2][3] Many of these compounds exhibit additional beneficial properties, such as antioxidant activity and the ability to inhibit β-amyloid aggregation, positioning them as promising multi-target drug candidates.[4][5][6] These notes offer a summary of quantitative data and standardized protocols for the in vitro evaluation of these compounds.
Data Presentation: BChE Inhibitory Activity of Acridine Derivatives
The inhibitory potency of various acridine compounds against BChE is typically quantified by the half-maximal inhibitory concentration (IC50). The data below, compiled from multiple studies, showcases the efficacy of different structural classes of acridine derivatives.
| Compound Series | Specific Derivative | BChE IC50 (µM) | Reference |
| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative (1d) | 2.90 ± 0.23 | [4][5] |
| Diphenethyl bioisostere (1e) | 3.22 ± 0.25 | [4][5] | |
| Diphenylphosphonate (1c) | 48.0 ± 3.1 | [7] | |
| p-Cl-phenethyl derivative (1f) | 21.7 ± 1.7 | [4] | |
| 9-Phosphorylacridines | Dibenzyloxy derivative (2d) | 6.90 ± 0.55 | [4][5] |
| Cyclopentaquinoline-Acridine Hybrids | Derivative 3b | 0.103 | [1] |
| Derivative 3f | 0.203 | [1] | |
| Fused 1,4-Dihydropyridines (Acridine-based) | Compound 4p | 2.87 | [8] |
Experimental Protocols
Protocol for In Vitro BChE Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which spectrophotometrically measures the activity of cholinesterases.[9][10][11] The enzyme hydrolyzes a thiocholine substrate, and the resulting product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected at 412 nm.[10][12]
A. Materials and Reagents:
-
Butyrylcholinesterase (BChE) from human serum or other sources (Sigma-Aldrich)
-
S-Butyrylthiocholine iodide (BTCh) (Sigma-Aldrich)[4]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) (Sigma-Aldrich)
-
Test acridine compounds dissolved in DMSO
-
96-well microtiter plates
-
Microplate spectrophotometer (e.g., BioRad Benchmark Plus)[4]
B. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCh (substrate) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test acridine compounds in DMSO. The final DMSO concentration in the well should not exceed 2% (v/v).[4]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the following in order:
-
Include control wells:
-
-
Incubation:
-
Initiation of Reaction and Measurement:
C. Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of BChE activity, using non-linear regression analysis.[10]
Protocol for BChE Inhibition Kinetic Studies
Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). This involves measuring enzyme activity at multiple substrate and inhibitor concentrations.[4][14]
A. Experimental Procedure:
-
Follow the general procedure for the BChE inhibition assay described above.
-
Set up the experiment with a matrix of varying concentrations:
-
Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
B. Data Analysis:
-
Generate a Lineweaver-Burk plot (a double-reciprocal plot) by plotting 1/V against 1/[S] for each inhibitor concentration.[4]
-
Analyze the resulting plot:
-
The data can be used to calculate the Michaelis-Menten constant (Km) and the inhibition constant (Ki).[8][15]
Visualizations
Experimental Workflow for BChE Inhibitor Characterization
Caption: Workflow for BChE inhibitor screening and characterization.
Conceptual Diagram of Mixed-Type Inhibition
Caption: Acridine inhibitor binding in a mixed inhibition model.
Dual-Binding Site Inhibition of BChE
Caption: Acridine inhibitor interacting with both CAS and PAS of BChE.
References
- 1. Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
- 12. scielo.br [scielo.br]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetamide, N-9-acridinyl-2-bromo- in Cancer Cell Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acridine derivatives are a well-established class of compounds extensively investigated for their potential as anti-cancer agents due to their significant cytotoxic activity.[1][2] While specific data on Acetamide, N-9-acridinyl-2-bromo- is limited in publicly available literature, the broader family of acridine analogues serves as a crucial reference for its potential applications in cancer cell cytotoxicity assays. These compounds are known to exert their effects through various mechanisms, primarily DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[3][4][5] This document provides a detailed overview of the application of acridine derivatives in cytotoxicity assays, with protocols and data presented to guide researchers in this area.
Data Presentation: Cytotoxicity of Acridine Derivatives
The cytotoxic potential of various acridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for several acridine derivatives, providing a comparative reference for the potential efficacy of Acetamide, N-9-acridinyl-2-bromo-.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 9-anilinoacridine derivative (VS56) | A549 (Lung Carcinoma) | ~Concentration demonstrating DNA damage | Not Specified |
| 9-anilinoacridine derivative (VS57) | A549 (Lung Carcinoma) | ~Concentration demonstrating DNA damage | Not Specified |
| Acridine-thiosemicarbazone derivative (DL-08) | B16-F10 (Melanoma) | 14.79 | Amsacrine |
| Acridine-thiosemicarbazone derivative (DL-01) | K-562 (Leukemia) | 11.45 - 17.32 | Amsacrine |
| Acridine-thiosemicarbazone derivative (DL-08) | K-562 (Leukemia) | 11.45 - 17.32 | Amsacrine |
| 9-acridinyl amino acid derivative (Compound 8) | A549 (Lung Carcinoma) | ≈ 6 | Amsacrine |
| 9-acridinyl amino acid derivative (Compound 9) | A549 (Lung Carcinoma) | ≈ 6 | Amsacrine |
| Acridinyl-triazole derivative (Compound 8) | MCF7 (Breast Cancer) | 2.7 | Doxorubicin |
| Acridinyl-triazole derivative (Compound 8) | DU-145 (Prostate Cancer) | 26.1 | Doxorubicin |
| Acridine-sulfonamide hybrid (Compound 8b) | HepG2 (Liver Carcinoma) | 14.51 ± 1.4 | Doxorubicin |
| Acridine-sulfonamide hybrid (Compound 8b) | HCT-116 (Colon Carcinoma) | 9.39 ± 0.9 | Doxorubicin |
| Acridine-sulfonamide hybrid (Compound 8b) | MCF-7 (Breast Carcinoma) | 8.83 ± 0.9 | Doxorubicin |
Experimental Protocols
A variety of assays can be employed to determine the cytotoxicity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8]
Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for evaluating the cytotoxic effects of an acridine derivative, such as Acetamide, N-9-acridinyl-2-bromo-, on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Acetamide, N-9-acridinyl-2-bromo- (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates the general workflow for a cytotoxicity assay using an acridine derivative.
Caption: Workflow for determining the cytotoxicity of an acridine derivative using the MTT assay.
Signaling Pathway: Mechanism of Action of Acridine Derivatives
The primary mechanism of action for many acridine derivatives involves the disruption of DNA synthesis and function, ultimately leading to apoptosis (programmed cell death).
Caption: Generalized signaling pathway for the cytotoxic action of acridine derivatives in cancer cells.
Conclusion
References
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review [mdpi.com]
- 3. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of Acetamide, N-9-acridinyl-2-bromo- in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with Acetamide, N-9-acridinyl-2-bromo- and encountering solubility challenges in aqueous buffers. Due to its large, hydrophobic acridine core, this compound is expected to have low aqueous solubility, a common issue for this class of molecules.[1] The following sections offer strategies and protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Acetamide, N-9-acridinyl-2-bromo- not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?
A1: The acridine structure makes the compound highly lipophilic and poorly soluble in neutral aqueous solutions.[1] The N-9-acridinyl moiety is characteristic of a weak base, which typically exhibits higher solubility in acidic conditions where the acridine nitrogen can be protonated. At pH 7.4, the compound is likely in its neutral, less soluble form, leading to precipitation or failure to dissolve.[1][2]
Q2: I observed a precipitate after adding my DMSO stock solution of the compound to my aqueous buffer. What happened?
A2: This is a common issue when a compound is highly soluble in a concentrated organic stock (like DMSO) but has low solubility in the final aqueous buffer. When the stock is diluted, the solvent composition changes dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to "crash out" or precipitate. This indicates that the final concentration of the compound exceeds its solubility limit in the buffer/co-solvent mixture.
Q3: What is the first thing I should try to improve the solubility of my compound?
A3: The simplest first step is typically pH adjustment.[3][4] Since Acetamide, N-9-acridinyl-2-bromo- is likely a weak base, lowering the pH of your buffer should increase its solubility.[1] We recommend performing a pH-solubility profile to determine the optimal pH range for your experiments.
Q4: Are there other methods I can use if pH adjustment is not sufficient or not compatible with my experimental system?
A4: Yes, several other techniques can be employed, often in combination. The most common are:
-
Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the buffer.[5]
-
Surfactants: Employing detergents that form micelles to encapsulate and solubilize the hydrophobic compound.[6][7]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug, enhancing its apparent water solubility.[8][9]
Q5: How do I choose the best solubilization technique for my experiment?
A5: The choice depends on the drug's properties, the required concentration, and the constraints of your experimental system (e.g., cell-based assays may be sensitive to high concentrations of organic solvents or surfactants).[8] A decision-making workflow is provided below to guide your selection.
Troubleshooting & Solubilization Strategies
Strategy 1: pH Adjustment
Weakly basic compounds become more soluble in acidic solutions as they become protonated.[2][10] By lowering the pH, you can often achieve the desired concentration.
Troubleshooting:
-
Compound still insoluble: The required pH may be too low for your experimental system, or the intrinsic solubility of the ionized form is still insufficient.
-
Compound precipitates over time: The buffer capacity may be insufficient to maintain the low pH, or the compound may be unstable at that pH.
Strategy 2: Co-solvents
This technique involves adding a water-miscible organic solvent to the aqueous buffer to reduce the polarity of the solvent system.[5][11]
Troubleshooting:
-
Precipitation upon dilution: The percentage of co-solvent may be too low in the final solution. A higher percentage may be needed, or a different co-solvent could be more effective.
-
Cell toxicity or assay interference: Co-solvents can be toxic to cells or interfere with assays at higher concentrations.[12] It is crucial to run a vehicle control to assess the impact of the co-solvent alone.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% | High solubilizing power, but can have cellular effects.[12] |
| Ethanol | 1% - 10% | Generally well-tolerated but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 5% - 30% | A common choice for in vivo studies due to lower toxicity.[13] |
| Propylene Glycol (PG) | 5% - 40% | Good safety profile, often used in parenteral formulations.[12] |
Strategy 3: Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate lipophilic drugs and carry them in solution.[14]
Troubleshooting:
-
Cloudiness in solution: The surfactant concentration may be too high, or the temperature may be affecting the surfactant's solubility (cloud point).
-
Cell lysis or toxicity: Surfactants can disrupt cell membranes. Non-ionic surfactants are generally less harsh than ionic ones.[4] Always include a vehicle control.
Table 2: Common Surfactants for Solubilization
| Surfactant | Type | Typical Concentration Range | Notes |
|---|---|---|---|
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% | Widely used in pharmaceutical formulations.[4] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.1% - 2% | Common in biological assays. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.05% - 1% | Very strong solubilizer but often denaturing/toxic to cells. |
| Solutol® HS 15 | Non-ionic | 1% - 10% | Effective solubilizer with a good safety profile. |
Strategy 4: Cyclodextrin Complexation
Cyclodextrins have a hydrophilic exterior and a lipophilic inner cavity, allowing them to form an "inclusion complex" with a poorly soluble "guest" molecule, thereby increasing its solubility in water.[9][15]
Troubleshooting:
-
Limited solubility increase: The affinity between the compound and the cyclodextrin may be low, or the complex itself may have limited solubility. Trying a different type of cyclodextrin (e.g., HP-β-CD vs. SBE-β-CD) may help.
-
Competition in biological media: Components in serum or other complex media can sometimes displace the drug from the cyclodextrin cavity.
Table 3: Common Cyclodextrins for Solubilization
| Cyclodextrin | Abbreviation | Key Features |
|---|---|---|
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used due to high water solubility and low toxicity.[15] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | High water solubility and can improve solubility of ionizable drugs.[12] |
| Randomly Methylated-β-Cyclodextrin | RM-β-CD | High solubilizing capacity but can have higher toxicity.[9] |
Visual Workflows and Diagrams
Caption: A workflow to guide the selection of an appropriate solubilization strategy.
Caption: Surfactants form micelles that encapsulate the insoluble drug.
Experimental Protocols
Note: Always start with small-scale tests to find the optimal conditions before preparing larger volumes.
Protocol 1: pH Adjustment Method
-
Prepare Buffers: Prepare a series of buffers with the same ionic strength but varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.
-
Add Compound: Add a pre-weighed amount of Acetamide, N-9-acridinyl-2-bromo- to a fixed volume of each buffer to create a slurry or suspension. Ensure the amount added is in excess of its expected solubility.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analyze: Plot the measured solubility against the pH of each buffer to determine the pH-solubility profile.
Protocol 2: Co-solvent Method (for a 1% DMSO final concentration)
-
Prepare Stock Solution: Dissolve Acetamide, N-9-acridinyl-2-bromo- in 100% DMSO to make a concentrated stock solution (e.g., 100x the final desired concentration). Ensure it is fully dissolved. Gentle warming or vortexing may assist.
-
Prepare Buffer: Have your target aqueous buffer ready in a separate container.
-
Dilute: While vortexing the aqueous buffer, slowly add the required volume of the 100x DMSO stock solution. For a 1% final DMSO concentration, you would add 10 µL of stock to 990 µL of buffer.
-
Inspect: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, the compound is soluble under these conditions.
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of DMSO (without the compound) to the buffer.
Caption: Step-by-step workflow for preparing a solution using the co-solvent method.
Protocol 3: Cyclodextrin Complexation Method (Kneading)
The kneading method is a simple and common way to prepare drug-cyclodextrin inclusion complexes.[16]
-
Weigh Components: Weigh out the Acetamide, N-9-acridinyl-2-bromo- and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).
-
Form Paste: Place the cyclodextrin in a mortar and add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a homogeneous paste.
-
Knead: Add the compound to the paste and knead thoroughly for 30-60 minutes. Add more of the solvent mixture if necessary to maintain a suitable consistency.
-
Dry: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Pulverize: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Test Solubility: Test the solubility of this new complex powder in your aqueous buffer by following the steps in Protocol 1 (steps 2-5). Compare the results to the solubility of the un-complexed compound.
References
- 1. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08081A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. fiveable.me [fiveable.me]
- 11. ijmsdr.org [ijmsdr.org]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
Technical Support Center: Optimizing Esterification of N-9-Acridinyl-2-Bromo-acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the esterification of N-9-acridinyl-2-bromo-acetamide. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues.
Issue 1: Low or No Product Yield
-
Question: I am not observing any significant formation of the desired ester product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low to no product yield in the esterification of N-9-acridinyl-2-bromo-acetamide can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reaction Conditions: Esterification is often an equilibrium-driven process.[1] Ensure you are using an excess of the alcohol reactant to shift the equilibrium towards the product. If water is a byproduct, its removal using a Dean-Stark apparatus or molecular sieves can significantly improve yield.
-
Catalyst Inactivity: The choice and handling of the catalyst are critical.
-
Acid Catalysts (e.g., H₂SO₄, TsOH): Ensure the acid catalyst is fresh and has not been deactivated by moisture. The acridine nitrogen is basic and can be protonated by the acid, potentially complicating the reaction.[2] Consider using a milder Lewis acid catalyst.
-
Coupling Agents (e.g., DCC, EDC): If using a coupling agent, ensure it is fresh and stored under anhydrous conditions.
-
-
Steric Hindrance: The bulky acridinyl group may sterically hinder the reaction site. Increasing the reaction temperature or using a less bulky alcohol could help overcome this.
-
Side Reactions: The bromo- Posi-tion is susceptible to nucleophilic substitution. Depending on the reaction conditions, the alcohol or other nucleophiles present could react at this site instead of at the carbonyl carbon. Monitor your reaction by TLC or LC-MS to check for the formation of byproducts. The 9-position of the acridine ring is also susceptible to nucleophilic attack.[2]
-
Starting Material Purity: Verify the purity of your N-9-acridinyl-2-bromo-acetamide and the alcohol. Impurities can interfere with the reaction.
-
Issue 2: Formation of Multiple Products
-
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
-
Answer: The presence of multiple functional groups in N-9-acridinyl-2-bromo-acetamide makes it prone to side reactions. Here are strategies to enhance selectivity:
-
Protecting Groups: Although more synthetically demanding, consider protecting the acridine nitrogen if it interferes with the reaction.
-
Milder Reaction Conditions: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Alternative Esterification Methods:
-
Phase-Transfer Catalysis: This method has been successfully used for the esterification of carboxylic acids with N-(9-acridinyl)-bromoacetamide, suggesting it could be adapted for the reverse reaction.[3]
-
Enzymatic Esterification: Lipases can offer high selectivity under mild conditions, potentially avoiding side reactions at the bromo- and acridinyl positions.
-
N-Bromosuccinimide (NBS) Catalysis: NBS has been shown to be an efficient catalyst for the esterification of various carboxylic acids and might offer a milder alternative to strong acids.[4]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure ester product from the reaction mixture. What purification strategies do you recommend?
-
Answer: The fluorescent nature of the acridine moiety can be both an advantage and a challenge for purification.
-
Chromatography:
-
Column Chromatography: This is the most common method. Use a solvent system that provides good separation between your product, starting material, and any byproducts on a TLC plate before scaling up to a column. Due to the polarity of the molecule, a gradient elution from a non-polar to a polar solvent system on silica gel is often effective.
-
Reversed-Phase Chromatography: If the product is difficult to separate on normal-phase silica, reversed-phase (e.g., C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be a good alternative.[3]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Extraction: A standard aqueous workup to remove the acid catalyst and water-soluble byproducts is a crucial first step before chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst for the esterification of N-9-acridinyl-2-bromo-acetamide?
-
A1: There is no single "best" catalyst as the optimal choice depends on the specific alcohol being used and the desired reaction conditions. For simple alcohols, a classic Fischer esterification with a catalytic amount of sulfuric acid or p-toluenesulfonic acid can be effective.[1] For more sensitive substrates where harsh acidic conditions are not suitable, using coupling agents like DCC with DMAP, or milder catalysts such as N-bromosuccinimide, should be considered.[4]
-
-
Q2: What are the typical reaction temperatures and times?
-
A2: Reaction conditions can vary widely. Fischer esterifications are often run at reflux temperature of the alcohol for several hours to overnight. Reactions with coupling agents are typically carried out at room temperature. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Q3: Can I use a base as a catalyst?
-
A3: While base-catalyzed transesterification is a common reaction, direct esterification of a bromoacetamide with an alcohol is not typically catalyzed by a base. A base would more likely promote nucleophilic substitution at the carbon bearing the bromine.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The acridine moiety is UV active, making it easy to visualize the spots. A comparison of the reaction mixture lane with the starting material lane will show the consumption of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
-
-
Q5: Are there any specific safety precautions I should take?
-
A5: Acridine derivatives can be toxic and may have mutagenic properties.[5][6] Always handle N-9-acridinyl-2-bromo-acetamide and its derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. Bromoacetamides are lachrymators and irritants.
-
Data Presentation
Table 1: Comparison of Common Esterification Conditions
| Parameter | Fischer Esterification | DCC/DMAP Coupling | N-Bromosuccinimide (NBS) Catalysis |
| Catalyst | H₂SO₄, TsOH | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | N-Bromosuccinimide |
| Solvent | Excess Alcohol | Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol (for methyl esters) |
| Temperature | Reflux | 0 °C to Room Temperature | 70 °C |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | 1 - 20 hours |
| Byproducts | Water | Dicyclohexylurea (DCU) | Succinimide |
| Advantages | Inexpensive reagents | Mild conditions | Metal-free, mild conditions |
| Disadvantages | Harsh acidic conditions, equilibrium limited | DCU removal can be difficult | Requires elevated temperature |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-9-acridinyl-2-bromo-acetamide (1.0 eq).
-
Add the desired alcohol, which will also serve as the solvent (at least 10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for DCC/DMAP Coupling
-
Dissolve N-9-acridinyl-2-bromo-acetamide (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 3. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
Technical Support Center: Preventing Protein Aggregation After Hydrophobic Fluorescent Dye Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation following labeling with hydrophobic fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I label it with a hydrophobic fluorescent dye?
Aggregation of proteins after labeling with hydrophobic fluorescent dyes is a common issue that can arise from several factors:
-
Increased Surface Hydrophobicity: The addition of a hydrophobic dye molecule increases the overall hydrophobicity of the protein surface. This can lead to increased intermolecular hydrophobic interactions, causing the proteins to clump together and aggregate.
-
Protein Destabilization: The labeling process itself, including the chemical reaction and purification steps, can partially denature or destabilize the protein. This can expose the protein's naturally buried hydrophobic core, making it prone to aggregation.
-
Dye-Induced Conformational Changes: The fluorescent dye can interact with the protein in a way that alters its natural three-dimensional structure, potentially leading to misfolding and subsequent aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and temperature of the buffer used during and after labeling can significantly impact protein stability. If these conditions are not optimal for the specific protein, it can be more susceptible to aggregation.
-
High Dye-to-Protein Ratio: A high ratio of dye molecules to protein molecules increases the likelihood of multiple dye molecules attaching to a single protein. This significantly increases the protein's hydrophobicity and the potential for dye-dye interactions between proteins, promoting aggregation.[1]
Q2: How can I minimize aggregation during the labeling reaction itself?
Optimizing the labeling conditions is crucial to prevent aggregation from the outset.
-
Control the Dye-to-Protein Ratio: Aim for a low dye-to-protein molar ratio, ideally 1:1, to minimize the addition of excessive hydrophobicity to the protein surface.[1] You can perform a titration experiment to determine the optimal ratio that provides sufficient labeling without causing significant aggregation.
-
Choose the Right Dye: Whenever possible, opt for more hydrophilic fluorescent dyes. While the application may necessitate a hydrophobic dye, selecting the least hydrophobic option that meets your experimental needs can make a significant difference. Dyes with longer wavelengths and larger ring systems tend to be more hydrophobic and more prone to aggregation.[1]
-
Optimize Reaction Buffer:
-
pH: Maintain a pH where your protein is most stable and soluble. This is typically 1-2 pH units away from the protein's isoelectric point (pI).[2]
-
Ionic Strength: Adjust the salt concentration (e.g., 50-250 mM NaCl or KCl) to minimize electrostatic interactions that can lead to aggregation.[3][4] The optimal salt concentration is protein-specific and may require screening.[5]
-
-
Reaction Temperature and Time: Perform the labeling reaction at the lowest temperature at which the reaction proceeds efficiently (e.g., 4°C or on ice) to minimize the risk of protein unfolding and aggregation. Similarly, keep the reaction time as short as possible.
Q3: What can I add to my buffers to prevent my labeled protein from aggregating?
The use of excipients or additives in your storage and experimental buffers can significantly enhance the stability of your fluorescently labeled protein.
-
Sugars and Polyols: Sucrose and glycerol are commonly used as protein stabilizers. They work by being preferentially excluded from the protein surface, which favors a more compact, stable protein conformation.[2]
-
Amino Acids: L-arginine and L-glutamic acid, often used in combination, are effective at suppressing aggregation by interacting with both charged and hydrophobic patches on the protein surface, thereby preventing protein-protein interactions.[2][5][6][7][8]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween-20, CHAPS) can be used to shield hydrophobic surfaces and prevent aggregation.[2]
-
Reducing Agents: For proteins with cysteine residues, including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of non-native disulfide bonds that can lead to aggregation.[2]
Here is a table summarizing common additives and their recommended starting concentrations for screening:
| Additive Category | Example | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose | 0.25 - 1 M | Preferential exclusion, promotes protein hydration |
| Glycerol | 5 - 20% (v/v) | Preferential exclusion, increases solvent viscosity | |
| Amino Acids | L-Arginine | 50 - 500 mM | Masks hydrophobic patches, reduces surface tension |
| L-Glutamic Acid | 50 - 500 mM | Complements L-Arginine, charge screening | |
| Detergents | Tween-20 | 0.01 - 0.1% (v/v) | Shields hydrophobic surfaces, reduces surface tension |
| CHAPS | 0.05 - 0.5% (w/v) | Zwitterionic detergent, disrupts hydrophobic interactions | |
| Reducing Agents | DTT | 1 - 5 mM | Prevents non-native disulfide bond formation |
| TCEP | 0.1 - 1 mM | More stable than DTT, effective at lower concentrations |
Q4: Can the location of the dye on the protein affect aggregation?
Yes, the location of the fluorescent dye can have a significant impact on protein stability and aggregation. Labeling at a site that is critical for proper folding, substrate binding, or protein-protein interactions can lead to misfolding and aggregation.
Site-specific labeling is a powerful strategy to overcome this issue. By attaching the dye to a predetermined site that is known to be on the protein's surface and away from functional regions, you can minimize the impact of the dye on the protein's structure and function.
One such method is the SNAP-tag® system . This involves genetically fusing a small "SNAP-tag" to your protein of interest. This tag can then be specifically and covalently labeled with a fluorescent dye that has a benzylguanine (BG) substrate.[3][4][9][10][11]
Troubleshooting Guides
Problem: My protein precipitates immediately after the labeling reaction.
| Possible Cause | Troubleshooting Step |
| High Dye-to-Protein Ratio | Reduce the molar excess of the dye in the labeling reaction. Aim for a 1:1 ratio. |
| Unfavorable Buffer Conditions | Screen different pH values (1-2 units away from the pI) and salt concentrations (50-250 mM). |
| Protein Instability at Reaction Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Use of Organic Solvent for Dye | Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the dye. Add the dye solution to the protein solution slowly while gently stirring. |
Problem: My labeled protein is soluble initially but aggregates over time during storage.
| Possible Cause | Troubleshooting Step |
| Suboptimal Storage Buffer | Add stabilizing excipients to the storage buffer. Refer to the table of additives in the FAQs. A combination of additives, such as arginine and glycerol, can be particularly effective. |
| Freeze-Thaw Cycles | Aliquot the labeled protein into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant like glycerol (10-20%). |
| Oxidation | If your protein has surface-exposed cysteines, add a reducing agent like DTT or TCEP to the storage buffer. |
| High Protein Concentration | Store the protein at the lowest concentration that is suitable for your downstream applications. |
Problem: I have already labeled my protein and it has aggregated. Can I remove the aggregates?
Yes, it is often possible to remove aggregates from your labeled protein preparation using chromatography techniques.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating monomers from aggregates based on their size. Aggregates are larger and will elute from the column before the monomeric protein.[12][13][14]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. Since aggregates often have more exposed hydrophobic regions than the native monomer, they will bind more tightly to the HIC column, allowing for the separation of the monomer.[1][15][16][17][18]
Experimental Protocols & Visualizations
Workflow for Preventing Aggregation of Labeled Proteins
Caption: A workflow for preventing and removing protein aggregates.
Detailed Methodology: Site-Specific Labeling using SNAP-tag®
This protocol provides a general outline for in vitro labeling of a purified SNAP-tag® fusion protein.
-
Reagent Preparation:
-
Dissolve the SNAP-tag® substrate (e.g., a fluorescent dye with a BG group) in DMSO to a stock concentration of 1 mM.
-
Prepare a labeling buffer (e.g., 50 mM HEPES or PBS, pH 7.4, containing 1 mM DTT).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Labeling buffer
-
1 mM DTT (final concentration)
-
Purified SNAP-tag® fusion protein (e.g., to a final concentration of 5 µM)
-
SNAP-tag® substrate (e.g., to a final concentration of 10 µM, a 2-fold molar excess over the protein)[4]
-
-
Incubate the reaction at 37°C for 30 minutes in the dark.[3][4]
-
-
Removal of Unreacted Substrate (Optional but Recommended):
-
Unreacted dye can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using a gel scanner.
-
Signaling Pathway of Protein Aggregation
Caption: The pathway of hydrophobic dye-induced protein aggregation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAP labeling protocol [abberior.rocks]
- 11. neb.com [neb.com]
- 12. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lcms.cz [lcms.cz]
- 15. news-medical.net [news-medical.net]
- 16. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 17. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling Deliquescent Acetamide Compounds: A Technical Support Center
For researchers, scientists, and drug development professionals, handling deliquescent acetamide compounds presents a unique set of challenges. Their propensity to absorb atmospheric moisture can lead to significant experimental inaccuracies, affecting everything from sample weight to reaction kinetics and formulation stability. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with these sensitive materials.
Frequently Asked Questions (FAQs)
Q1: What does it mean for an acetamide compound to be "deliquescent"?
A1: Deliquescence is the process where a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution.[1][2] Unlike hygroscopic materials that may simply become damp, a deliquescent compound will continue to absorb water until it fully liquefies. Acetamide and many of its derivatives exhibit this property, making them challenging to handle in ambient laboratory conditions.[1][3]
Q2: Why is it critical to handle deliquescent acetamide compounds in a controlled environment?
A2: The absorption of moisture can lead to several experimental errors:
-
Inaccurate Weighing: The measured weight will be artificially high due to the added mass of absorbed water, leading to errors in concentration calculations.
-
Altered Physical Properties: Moisture can cause caking, clumping, and changes in crystal structure, which can affect dissolution rates and bioavailability in drug formulations.[4]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the stability and purity of the active pharmaceutical ingredient (API).[5]
-
Inconsistent Reaction Conditions: In chemical synthesis, the unaccounted-for presence of water can alter reaction kinetics, stoichiometry, and impurity profiles.
Q3: What is Critical Relative Humidity (CRH) and why is it important for deliquescent compounds?
A3: Critical Relative Humidity (CRH) is the specific relative humidity at which a substance begins to absorb moisture from the atmosphere.[6] Below the CRH, the compound will remain a solid. Above the CRH, it will begin to deliquesce. Knowing the CRH of an acetamide compound is crucial for determining the appropriate storage and handling conditions to prevent moisture absorption. The CRH of a substance can decrease with increasing temperature.[6]
Troubleshooting Guides
Issue 1: Inaccurate and unstable weight readings during weighing.
Cause: The compound is rapidly absorbing moisture from the ambient air on the balance pan.
Solutions:
| Step | Action | Rationale |
| 1 | Minimize Exposure Time | Prepare everything in advance to reduce the time the compound is exposed to the atmosphere. |
| 2 | Use an Enclosed Weighing Vessel | Weigh the compound in a tared, sealable container (e.g., a vial with a cap or a weighing bottle). This minimizes air exposure during measurement.[7] |
| 3 | Work in a Controlled Environment | If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere (e.g., purged with dry nitrogen) or a weighing chamber with a desiccant. |
| 4 | Weigh by Difference | For highly deliquescent materials, weighing by difference is recommended. A standard operating procedure for this technique is detailed in the experimental protocols section.[8] |
Issue 2: Compound is clumping or has formed a solid mass in the storage container.
Cause: The storage container was not airtight, or the compound was exposed to humid air during previous handling, leading to moisture absorption and caking.
Solutions:
| Step | Action | Rationale |
| 1 | Immediate Desiccation | Place the container in a desiccator with a fresh, active desiccant (e.g., silica gel, phosphorus pentoxide) under vacuum to remove absorbed moisture. This may help to return the compound to a more manageable state. |
| 2 | Gentle Mechanical Break-up | If the compound has formed a hard cake, it may be gently broken up with a clean, dry spatula inside a low-humidity environment like a glove box. |
| 3 | Proper Storage Protocol | Always store deliquescent compounds in tightly sealed containers, preferably with a sealant like paraffin film around the lid. For long-term storage, place the sealed container inside a desiccator or a controlled humidity cabinet. |
Issue 3: Difficulty in preparing a solution of a specific concentration due to clumping and rapid moisture absorption.
Cause: The deliquescent nature of the powder causes it to form clumps upon contact with the solvent, preventing uniform dissolution.
Solutions:
| Step | Action | Rationale |
| 1 | Pre-weigh in a Sealed Container | Accurately weigh the required amount of the deliquescent compound in a sealed vial. |
| 2 | Solvent Addition to the Vial | Add a small amount of the solvent directly to the vial and cap it immediately. Agitate vigorously to create a concentrated slurry. This initial wetting in a closed system prevents clumping. |
| 3 | Quantitative Transfer | Transfer the slurry to a larger volumetric flask. Rinse the vial multiple times with the solvent and add the rinsings to the flask to ensure all the compound is transferred. |
| 4 of | Dilute to Final Volume | Add the remaining solvent to the volumetric flask to reach the final desired volume and mix thoroughly. |
Experimental Protocols
Protocol 1: Weighing a Deliquescent Acetamide Compound by Difference
Objective: To accurately weigh a deliquescent compound while minimizing moisture absorption.
Materials:
-
Analytical balance
-
Weighing bottle with a ground-glass stopper or a screw-cap vial
-
Spatula
-
Receiving vessel (e.g., flask, beaker)
Procedure:
-
Place the weighing bottle containing an excess of the deliquescent compound on the analytical balance and record the initial mass (m₁).
-
Remove the weighing bottle from the balance.
-
Carefully transfer a portion of the compound from the weighing bottle to the receiving vessel.
-
Reseal the weighing bottle immediately.
-
Place the weighing bottle back on the balance and record the final mass (m₂).
-
The mass of the transferred compound is the difference between the initial and final masses (m₁ - m₂).
Troubleshooting:
-
Fluctuating Readings: If the mass reading is unstable, it indicates ongoing moisture absorption. Ensure the weighing bottle is sealed tightly before placing it on the balance.
-
Static Electricity: If the powder is very fine, static electricity can affect the reading. Use an anti-static gun or ionizer if available.
Protocol 2: Preparation of a Stock Solution with a Deliquescent Acetamide Compound
Objective: To prepare a solution of a known concentration using a deliquescent solid.
Materials:
-
Deliquescent acetamide compound
-
Volumetric flask
-
Solvent
-
Weighing bottle or vial
-
Pipettes
Procedure:
-
Using the "Weighing by Difference" protocol (Protocol 1), transfer the desired mass of the deliquescent compound into a clean, dry weighing bottle or vial.
-
Add a small volume of the chosen solvent to the weighing bottle, cap it, and vortex or sonicate until a uniform slurry or solution is formed.
-
Carefully pour the contents into the volumetric flask.
-
Rinse the weighing bottle with several small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure a complete quantitative transfer.
-
Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Data Presentation
| Compound | Temperature (°C) | Critical Relative Humidity (%) |
| Ammonium Nitrate | 30 | 59.4 |
| Sodium Nitrate | 30 | 72.4 |
| Urea | 30 | 72.5 |
| Ranitidine HCl | 25 | ~67 |
| Sodium Valproate | 25 | High (hygroscopic) |
Data for reference compounds.[6][9] The CRH for specific acetamide derivatives should be determined experimentally.
Visualizations
Logical Workflow for Handling Deliquescent Acetamide Compounds
Caption: A workflow diagram illustrating the key stages and best practices for handling deliquescent acetamide compounds from storage to use.
Troubleshooting Logic for Weighing Instability
Caption: A troubleshooting flowchart for addressing unstable weight readings when handling deliquescent compounds.
References
- 1. scribd.com [scribd.com]
- 2. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 7. extranet.who.int [extranet.who.int]
- 8. tech-publish.com [tech-publish.com]
- 9. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing photobleaching of acridine-based fluorescent labels
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize photobleaching of acridine-based fluorescent labels, such as Acridine Orange (AO).
Troubleshooting Guide: Minimizing Photobleaching
This guide addresses common issues and provides solutions for reducing photobleaching during fluorescence microscopy experiments using acridine-based labels.
Question: My fluorescent signal is fading rapidly during image acquisition. What can I do to minimize this?
Answer: Rapid signal loss, or photobleaching, is a common issue. Here are several strategies to mitigate it:
-
Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1][2]
-
Minimize Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[3][4]
-
Use the shortest possible exposure time that yields a satisfactory signal-to-noise ratio.
-
When setting up the microscope and locating the region of interest, use transmitted light or a brief, low-intensity fluorescence exposure.[1]
-
Avoid prolonged viewing through the oculars while not actively acquiring data.[3]
-
-
Use Antifade Reagents: These reagents are specifically designed to reduce photobleaching.[1][2]
-
Incorporate an antifade reagent into your mounting medium.[5] Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and Trolox.[6][7][8]
-
Commercially available antifade mounting media are a convenient option.[9][10] Some formulations are designed for live-cell imaging, while others are for fixed samples.[3][6]
-
-
Optimize Fluorophore Concentration: Using an excessive concentration of the fluorescent label can sometimes contribute to photobleaching.[4] Titrate the dye concentration to find the optimal balance between signal intensity and photostability.[4]
Question: I am imaging live cells stained with Acridine Orange and observing phototoxicity along with photobleaching. How can I address this?
Answer: Phototoxicity and photobleaching are often linked, as both can be caused by the generation of reactive oxygen species (ROS) upon fluorophore excitation.[6] The following steps can help reduce both phenomena in live-cell imaging:
-
Reduce Overall Light Dose: This is the most critical step. Decrease both the excitation light intensity and the exposure time.
-
Use Specialized Live-Cell Antifade Reagents: Some antifade reagents, like Trolox, are cell-permeable and can be used in live-cell imaging to scavenge ROS.[6] Commercial reagents specifically formulated for live-cell imaging are also available and have been tested for low cytotoxicity.[3]
-
Optimize Imaging Intervals: For time-lapse experiments, increase the time between image acquisitions to the longest interval that still captures the biological process of interest. This reduces the cumulative light exposure.[3]
Question: Can the choice of imaging system affect the rate of photobleaching?
Answer: Yes, the imaging system can have a significant impact.
-
Detector Sensitivity: More sensitive detectors (e.g., sCMOS or EMCCD cameras) require less excitation light to produce a good image, thereby reducing photobleaching.
-
Microscopy Technique: In some cases, techniques like two-photon microscopy can reduce photobleaching compared to single-photon excitation, especially at high frame rates.[11]
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] It occurs when the fluorescent molecule in an excited state reacts with other molecules, often molecular oxygen, leading to covalent modification.[7][12]
What are the typical excitation and emission wavelengths for Acridine Orange?
The spectral properties of Acridine Orange depend on what it is bound to:
-
Bound to dsDNA: Excitation maximum is around 502 nm, with an emission maximum at approximately 525 nm (green).[13]
-
Bound to RNA or ssDNA: Excitation maximum is around 460 nm, with an emission maximum at approximately 650 nm (red).[13]
Are there alternatives to acridine-based dyes that are more photostable?
Yes, newer generations of fluorescent dyes, such as the Alexa Fluor and DyLight series, are generally engineered to be more photostable than traditional dyes like Acridine Orange.[2] Additionally, research continues to develop novel fluorescent probes with enhanced photostability. For instance, one study demonstrated a novel probe that retained 60% of its fluorescence after 200 seconds of continuous excitation, while Acridine Orange's fluorescence decreased to 6% under the same conditions.[14]
How should I prepare and store Acridine Orange solutions?
It is recommended to prepare Acridine Orange solutions fresh, as prolonged storage (e.g., over 24 hours) can lead to reduced fluorescence intensity and specificity.[4] If storage is necessary, protect the solution from light and consider refrigeration, though fresh preparation is optimal.
Quantitative Data on Acridine Orange Photobleaching
The rate of photobleaching can be influenced by numerous factors including the local environment of the dye, the intensity of the excitation light, and the imaging modality. The following table summarizes quantitative data from published studies.
| Experimental System | Excitation Conditions | Observed Photobleaching | Reference |
| SMMC-7721 cells | Continuous 488 nm laser (1.1 mW) | Fluorescence decreased to 6% of initial value after 200 seconds. | [14] |
| Hepatocytes | Continuous excitation | Mean rate constant of 0.134 s⁻¹ (intracellular range of 0.021-0.194 s⁻¹). | [12] |
| Lens tissue fibres | Continuous single-photon excitation (100 Hz acquisition) | Fluorescence decreased to 45% of initial value after 600 seconds. | [11] |
| Lens tissue fibres | Continuous two-photon excitation (100 Hz acquisition) | Fluorescence decreased to 75% of initial value after 600 seconds. | [11] |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with Acridine Orange
This protocol is a general guideline for staining fixed cells to visualize the nucleus and cytoplasm.
-
Cell Seeding and Fixation:
-
Permeabilization (Optional):
-
For some applications, permeabilization with methanol for 5 minutes at room temperature may be required.[15]
-
Wash again with PBS.
-
-
Staining:
-
Washing and Mounting:
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with appropriate filter sets for green (e.g., 488 nm excitation, 520-530 nm emission) and red (e.g., 488 nm or 546 nm excitation, >600 nm emission) fluorescence.
-
Protocol 2: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common glycerol-based antifade mounting medium.[8]
-
Prepare Stock Solutions:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution in dimethyl sulfoxide (DMSO). NPG does not dissolve well in aqueous solutions.[8]
-
-
Prepare Mounting Medium:
-
Storage:
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for fluorescence microscopy with acridine-based labels.
Caption: Logical troubleshooting steps to minimize photobleaching.
References
- 1. news-medical.net [news-medical.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. biocompare.com [biocompare.com]
- 4. azidobutyric-acid-nhs-ester.com [azidobutyric-acid-nhs-ester.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acridine orange - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. emsdiasum.com [emsdiasum.com]
- 16. 2.9. Fluorescence Microscopy with Acridine Orange Staining [bio-protocol.org]
Technical Support Center: Selective N-Terminal Protein Labeling
Welcome to the technical support center for selective N-terminal protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the specific challenges encountered during N-terminal protein modification experiments.
Troubleshooting Guides
This section addresses common problems encountered during selective N-terminal protein labeling in a question-and-answer format, offering detailed solutions and experimental considerations.
Issue 1: Low Labeling Efficiency or Incomplete Reaction
Question: My N-terminal labeling reaction has a low yield. What are the potential causes and how can I improve it?
Answer: Low labeling efficiency is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Optimize Reaction Conditions:
-
pH: The pKa of the N-terminal α-amine is typically lower (around 6-8) than the ε-amine of lysine residues.[1] Performing the labeling reaction at a pH close to the pKa of the N-terminus can enhance its nucleophilicity and favor selective modification.[1] For many amine-reactive reagents like NHS esters, a pH range of 6.0-7.5 is often optimal for N-terminal selectivity.[1][2]
-
Temperature and Incubation Time: While some reactions proceed efficiently at room temperature, unstable proteins may require lower temperatures (e.g., 4°C), which might necessitate longer incubation times to achieve sufficient labeling.[3] Conversely, some enzymatic reactions, like those involving pyridoxal-5'-phosphate (PLP), may require elevated temperatures (37–50 °C) for an extended period (18–20 h).[2] Monitor the reaction progress over time to determine the optimal incubation period.
-
Reagent Concentration: A molar excess of the labeling reagent is typically required. However, excessively high concentrations can lead to non-specific labeling of other residues like lysine.[4] It is crucial to titrate the reagent concentration to find a balance between high efficiency and selectivity.
-
-
Assess Protein and Reagent Stability:
-
Ensure your protein is stable and properly folded under the chosen reaction conditions. Protein aggregation or degradation will significantly reduce labeling efficiency.
-
Verify the activity and purity of your labeling reagent. Some reagents are sensitive to moisture and light and should be stored appropriately and prepared fresh before use.[4]
-
-
Consider the N-terminal Amino Acid:
-
The identity of the N-terminal amino acid can influence the efficiency of certain labeling methods.[2] For instance, methods relying on the specific reactivity of an N-terminal cysteine, serine, or glycine will be ineffective if the protein of interest does not possess that specific residue at its N-terminus.[5][6]
-
-
Enzymatic Labeling Considerations:
Issue 2: Lack of Selectivity (Side Reactions with Lysine Residues)
Question: I am observing significant labeling of lysine residues in addition to the N-terminus. How can I improve the selectivity of my reaction?
Answer: Achieving high selectivity for the N-terminus over the more abundant lysine residues is a primary challenge in protein labeling.[10] Here are strategies to enhance selectivity:
-
Precise pH Control: As mentioned previously, exploiting the pKa difference between the N-terminal α-amine and lysine's ε-amine is a key strategy.[1] Lowering the reaction pH (typically between 6.0 and 7.0) can protonate the lysine side chains, reducing their nucleophilicity while leaving the N-terminus sufficiently reactive.[1][2]
-
Choice of Labeling Chemistry:
-
Specific N-terminal Methods: Employ methods that are inherently specific to the N-terminus. For example, transamination of the N-terminal α-amine or reactions that involve the unique 1,2-amino-thiol of an N-terminal cysteine offer high specificity.[5]
-
Enzymatic Labeling: Enzymes like Sortase A or Subtilisin offer exceptional selectivity for their specific recognition sequences, virtually eliminating off-target labeling.[1][10]
-
-
"One-Pot" Two-Step Methods: A strategy using N-hydroxysuccinimide (NHS) esters involves a two-step, "one-pot" reaction. The NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with an N-terminal cysteine.[5][11] This approach significantly improves selectivity compared to direct labeling with NHS esters.[5]
-
Reductive Amination: Reductive alkylation using aldehyde derivatives can achieve excellent N-terminal selectivity (>99:1) under optimized pH conditions (e.g., pH 6.1).[11][12]
Issue 3: Instability of the Labeled Protein
Question: My N-terminally labeled protein appears to be unstable, showing degradation or loss of the label over time. What could be the cause and how can I address it?
Answer: The stability of the resulting conjugate is crucial for downstream applications. Instability can manifest as cleavage of the newly formed bond or degradation of the protein itself.
-
Linkage Stability:
-
The chemical nature of the linkage between the label and the protein determines its stability. Some linkages are more labile than others. For example, certain imidazolidinone conjugates formed with 2-pyridinecarbaldehyde (2-PCA) based probes can exhibit instability, with significant loss of conjugation observed over time, especially at higher temperatures (37°C).[13]
-
Thioester linkages, which can be intermediates in some labeling reactions, are susceptible to hydrolysis.[2] It's important to choose a labeling strategy that results in a stable final product, such as an amide bond.[5]
-
-
Protein Integrity:
-
The labeling process itself might compromise the protein's structural integrity, leading to unfolding and degradation. This can be caused by harsh reaction conditions (e.g., extreme pH, high temperature, or the presence of organic solvents).[1][4]
-
It's essential to perform labeling under conditions that maintain the protein's native conformation. Post-labeling purification and proper storage are also critical to ensure long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for selective N-terminal protein labeling?
A1: There are two main categories of strategies for selective N-terminal protein labeling:
-
Chemical Strategies: These methods exploit the unique chemical properties of the N-terminal α-amine. They can be further divided into:
-
Direct Labeling: A single-step reaction where a reagent directly targets the N-terminus. This often relies on pH control to differentiate the N-terminal amine from lysine residues.[2]
-
Indirect (Two-Step) Labeling: The N-terminus is first modified to introduce a unique functional group (like an aldehyde, ketone, azide, or alkyne), which is then selectively reacted with a probe in a second step.[2]
-
N-terminal Amino Acid Specific Labeling: These methods target a specific amino acid at the N-terminus, such as cysteine, serine, threonine, or glycine, through reactions involving their side chains.[2][14]
-
-
Enzymatic Strategies: These approaches utilize enzymes to catalyze the site-specific modification of the N-terminus. They are known for their high selectivity and mild reaction conditions.[2] Examples include:
-
Sortase-mediated Ligation: Uses the transpeptidase Sortase A to ligate a labeled peptide to a specific recognition sequence engineered at the N-terminus.[7][8]
-
N-Myristoyltransferase (NMT): Catalyzes the attachment of myristic acid analogs to an N-terminal glycine.[15]
-
Subtilisin: An engineered ligase that can attach peptide esters to the N-terminus of proteins.[1][10]
-
Q2: How do I choose the best N-terminal labeling method for my protein?
A2: The choice of method depends on several factors:
-
The N-terminal amino acid of your protein: If your protein has a unique N-terminal residue like cysteine, specific chemistries can be employed for highly selective labeling.[5] If not, you may need to engineer the protein or use a more general method.
-
The desired label: The nature of the molecule you want to attach (e.g., fluorophore, biotin, drug molecule) will influence the choice of compatible chemistries.
-
Required selectivity and efficiency: For applications demanding the highest purity and homogeneity, enzymatic methods are often preferred due to their exceptional specificity.[2]
-
Protein stability: The reaction conditions required for a particular method must be compatible with the stability of your target protein.[4]
-
Availability of reagents and expertise: Some methods may require specialized reagents or significant expertise in protein engineering and bioconjugation.
Q3: How can I confirm that the labeling is specific to the N-terminus?
A3: Confirming the site of labeling is a critical step. Several analytical techniques can be used:
-
Mass Spectrometry (MS): This is the most powerful technique for identifying the modification site. By digesting the labeled protein and analyzing the resulting peptides by MS/MS, you can pinpoint the exact location of the label.[16][17]
-
Edman Degradation: This classical protein sequencing method can be used to confirm that the N-terminus is blocked by the label.[17]
-
SDS-PAGE and Western Blot: A shift in the molecular weight on an SDS-PAGE gel can indicate successful labeling. If the label is an affinity tag (like biotin), a Western blot using a corresponding antibody or streptavidin can confirm the modification.[18]
Quantitative Data Summary
The efficiency of different N-terminal labeling methods can vary significantly. The following tables summarize reported conversion rates for various chemical and enzymatic strategies.
Table 1: Chemical N-Terminal Labeling Efficiencies
| Labeling Method | N-Terminal Residue | Reagent | Conversion/Yield | Reference(s) |
| Reductive Amination | Various | Benzaldehyde derivatives | 30% - 95% | [1] |
| Azolation | Various | Azolines | 50% - 99% | [1][14] |
| Copper-mediated Arylation | Various | Boronic acids | < 5% - 97% | [1] |
| NHS Ester (pH controlled) | Various | N-hydroxysuccinimide esters | Unsatisfactory conversion and selectivity | [1][14] |
| NHS Ester to Thioester (one-pot) | Cysteine | N-hydroxysuccinimide esters / MESNa | High stoichiometry | [5] |
| Pictet-Spengler Ligation | Tryptophan | Aldehyde/Indole probes | - | [2] |
| Thiazolidine Ligation | Cysteine | Aldehyde probes | - | [2] |
| Glycine-specific Labeling | Glycine | Ortho-substituted benzaldehydes | 52% (Melittin) | [12] |
Table 2: Enzymatic N-Terminal Labeling Efficiencies
| Enzyme | N-Terminal Requirement | Typical Conditions | Conversion/Yield | Reference(s) |
| Sortase A (S. aureus) | (Gly)n | pH 6-8 | Near-quantitative | [7][8][19] |
| Sortase A (S. pyogenes) | (Ala)n | pH 6-8 | Near-quantitative | [8] |
| Subtilisin | Accessible N-terminus | - | Varies with substrate | [1][10] |
| N-Myristoyltransferase (NMT) | Glycine | In vivo or in vitro | - | [15] |
| Pyridoxal-5'-phosphate (PLP) | Various | pH 6.5, 37-50°C, 18-20h | Low yields | [2] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for N-Terminal Labeling
This diagram illustrates a typical experimental workflow for selective N-terminal protein labeling, from initial protein expression to final characterization of the labeled product.
Caption: General workflow for selective N-terminal protein labeling.
Protocol 2: Sortase-Mediated N-Terminal Labeling
This diagram outlines the key steps in using Sortase A for the site-specific labeling of a protein's N-terminus.
Caption: Mechanism of Sortase A-mediated N-terminal protein labeling.
Protocol 3: Two-Step "One-Pot" Labeling via NHS Ester
This workflow illustrates the conversion of an NHS ester to a more selective thioester for labeling an N-terminal cysteine.[5]
Caption: Two-step, "one-pot" N-terminal labeling using NHS esters.
References
- 1. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 2. mdpi.com [mdpi.com]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Labeling Of Proteins On Their N-Termini With Synthetic Peptides - Available technology for licensing from the UCSF [techtransfer.universityofcalifornia.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00203E [pubs.rsc.org]
- 14. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 15. Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotech.ufl.edu [biotech.ufl.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Fluorescent Derivatization Reagents for Carboxylic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of carboxylic acids, enhancing detection sensitivity is a critical challenge. Due to the lack of a strong chromophore in many carboxylic acids, derivatization with a fluorescent tag is a widely adopted strategy to enable highly sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. While N-(9-acridinyl)-2-bromoacetamide has been a notable reagent in this field, a range of alternatives offer distinct advantages in terms of reactivity, stability, and spectral properties. This guide provides an objective comparison of prominent fluorescent derivatization reagents for carboxylic acid analysis, supported by experimental data and detailed protocols.
N-(9-acridinyl)-2-bromoacetamide: A Baseline for Comparison
N-(9-acridinyl)-2-bromoacetamide is a well-established reagent for the fluorescent labeling of carboxylic acids. It reacts with the carboxyl group to form a highly fluorescent ester derivative. Key characteristics include:
-
Reaction: Forms an ester linkage with the carboxylic acid.
-
Detection: The resulting acridinyl esters exhibit strong fluorescence, allowing for sensitive detection.
-
Advantages: High fluorescence intensity of the derivatives.
-
Disadvantages: Potential for background fluorescence and the need for careful optimization of reaction conditions.
Promising Alternatives for Carboxylic Acid Derivatization
Several classes of reagents have emerged as powerful alternatives to N-(9-acridinyl)-2-bromoacetamide, each with its own set of strengths and ideal applications. The most prominent among these are coumarin-based reagents, diazoalkanes, and anthracene-based reagents.
Coumarin-Based Reagents: 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)
Coumarin derivatives, particularly 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc), are widely used for the derivatization of fatty acids and other carboxylic acids.[1][2][3][4][5]
-
Reaction Chemistry: Br-Mmc reacts with the carboxylate anion of the acid, typically in the presence of a catalyst such as a crown ether, to form a fluorescent ester.
-
Performance: This method is known for its sensitivity, with detection limits for some fatty acids reported to be in the picomole range. The derivatized products exhibit strong blue fluorescence.[1]
-
Advantages: The reagent is commercially available and the derivatization procedure is relatively straightforward. The resulting esters are generally stable.
-
Disadvantages: The reaction often requires heating and the presence of a catalyst, which can add complexity to the experimental workflow.
Diazoalkane Reagents: ADAM and PDAM
Fluorescent diazoalkanes, such as 9-anthryldiazomethane (ADAM) and 1-pyrenyldiazomethane (PDAM), are highly reactive reagents that offer mild derivatization conditions.[4][6][7][8][9][10][11]
-
Reaction Chemistry: Diazoalkanes react directly with carboxylic acids at room temperature without the need for a catalyst to form stable, highly fluorescent esters.[6][8]
-
Performance: Both ADAM and PDAM derivatives exhibit strong fluorescence, enabling detection at the femtomole level.[8][10] PDAM is often recommended as a replacement for ADAM due to its greater chemical stability.[8] The detection limit for PDAM conjugates is reported to be about 20–30 femtomoles, which is five times better than that reported for ADAM conjugates.[8]
-
Advantages: The reaction is rapid and proceeds under mild conditions, which is beneficial for the analysis of thermally labile compounds. The high reactivity of these reagents often leads to high derivatization yields.
-
Disadvantages: Diazoalkane reagents themselves can be unstable and may require careful handling and storage.[8] ADAM, in particular, is known to decompose during storage.[8]
Anthracene-Based Reagents: 9-Chloromethylanthracene (CMA)
9-Chloromethylanthracene is another effective reagent for the fluorescent labeling of carboxylic acids, offering good sensitivity and stability.[5][12][13][14]
-
Reaction Chemistry: CMA reacts with carboxylic acids in the presence of a catalyst to form fluorescent anthracene esters.
-
Performance: The method demonstrates good sensitivity with detection limits reported in the picomole range.[13][14] The derivatives are stable, with no significant degradation observed over four weeks when stored at 4°C.[12]
-
Advantages: The reagent and its derivatives exhibit good stability. The derivatization procedure is relatively simple.
-
Disadvantages: The reaction typically requires heating and a catalyst to proceed to completion.
Quantitative Performance Comparison
To facilitate the selection of the most appropriate derivatization reagent, the following table summarizes the key quantitative performance parameters of the discussed alternatives.
| Reagent Class | Specific Reagent | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Reaction Time | Key Advantages | Key Disadvantages |
| Acridinyl | N-(9-acridinyl)-2-bromoacetamide | ~360 nm | ~450 nm | Femtomole range | Variable | High fluorescence intensity | Potential for background fluorescence |
| Coumarin | 4-(Bromomethyl)-7-methoxycoumarin | ~325 nm | ~395 nm | Picomole range[1] | 10-60 min | Good stability, commercially available | Requires heating and catalyst |
| Diazoalkane | 9-Anthryldiazomethane (ADAM) | 365 nm[15] | 412 nm[15] | ~100-150 femtomoles | 30-60 min | Mild reaction conditions, no catalyst needed | Reagent instability[8] |
| Diazoalkane | 1-Pyrenyldiazomethane (PDAM) | 340 nm[10] | 395 nm[10] | 20-30 femtomoles[8][10] | ~60 min | High sensitivity, greater stability than ADAM[8] | Reagent can be costly |
| Anthracene | 9-Chloromethylanthracene (CMA) | 365 nm[12][13] | 410 nm[12][13] | 0.18 to 2.53 pmol[13] | 50 min[12][13] | Good stability of reagent and derivatives[12] | Requires heating and catalyst |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for the key alternative reagents.
Protocol 1: Derivatization with 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)
This protocol is adapted for the derivatization of fatty acids.
-
Sample Preparation: Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., acetone).
-
Reagent Preparation: Prepare a solution of Br-Mmc in acetone and a solution of a crown ether catalyst (e.g., 18-crown-6) in acetone.
-
Derivatization Reaction: To the sample solution, add an excess of the Br-Mmc solution and the catalyst solution. Add potassium carbonate as a base.
-
Incubation: Seal the reaction vial and heat at approximately 60°C for 30-60 minutes.
-
Reaction Quenching: After cooling to room temperature, the reaction can be stopped by adding a small amount of a proton source, like acetic acid.
-
Analysis: The reaction mixture can be directly injected into the HPLC system for analysis.
Protocol 2: Derivatization with 9-Anthryldiazomethane (ADAM)
This protocol is suitable for a variety of carboxylic acids.[6][16][9]
-
Sample Preparation: Dissolve the carboxylic acid sample in a solvent such as methanol or ethyl acetate.
-
Reagent Addition: Add a freshly prepared solution of ADAM in a suitable solvent (e.g., ethyl acetate) to the sample solution.
-
Derivatization Reaction: Allow the reaction to proceed at room temperature for approximately 30-60 minutes. The reaction is typically complete when the yellow color of the ADAM reagent disappears.
-
Analysis: The reaction mixture can be directly injected into the HPLC system.
Protocol 3: Derivatization with 1-Pyrenyldiazomethane (PDAM)
This protocol is noted for its high sensitivity.
-
Sample Preparation: Dissolve the carboxylic acid sample in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add a solution of PDAM in a solvent like ethyl acetate to the sample solution.
-
Derivatization Reaction: Let the reaction mixture stand at room temperature for about 60 minutes in the dark.
-
Analysis: An aliquot of the reaction mixture can be directly injected into the HPLC system.
Protocol 4: Derivatization with 9-Chloromethylanthracene (CMA)
This protocol is effective for various carboxylic acids.[12][13][14]
-
Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile.
-
Reagent Addition: Add a solution of CMA in acetonitrile and a catalyst solution (e.g., tetrabutylammonium bromide in acetonitrile) to the sample.
-
Derivatization Reaction: Heat the mixture at approximately 75°C for about 50 minutes in the dark.[14]
-
Cooling and Dilution: After cooling to room temperature, the reaction mixture can be diluted with the mobile phase before injection into the HPLC system.
Visualizing the Derivatization Process
To better understand the chemical transformations and the overall analytical workflow, the following diagrams illustrate the derivatization reactions and the experimental process.
Caption: Derivatization reactions of carboxylic acids.
Caption: General experimental workflow for analysis.
Conclusion
The selection of a fluorescent derivatization reagent for carboxylic acid analysis is a critical decision that impacts the sensitivity, reliability, and efficiency of the analytical method. While N-(9-acridinyl)-2-bromoacetamide remains a viable option, alternatives such as 4-(bromomethyl)-7-methoxycoumarin, 9-anthryldiazomethane, 1-pyrenyldiazomethane, and 9-chloromethylanthracene offer a range of advantageous properties.
-
For high sensitivity and mild reaction conditions, diazoalkane reagents, particularly PDAM, are excellent choices, albeit with considerations for reagent stability.
-
For robust and reliable assays with commercially available reagents, coumarin-based reagents like Br-Mmc provide a good balance of performance and ease of use.
-
When stability of both the reagent and the derivative is paramount, anthracene-based reagents such as CMA are a strong consideration.
By carefully considering the specific requirements of the analysis, including the nature of the carboxylic acids, the required sensitivity, and the available instrumentation, researchers can select the optimal derivatization strategy to achieve their analytical goals. This guide provides the foundational information to make an informed decision and to implement these powerful analytical techniques successfully.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digscholarship.unco.edu [digscholarship.unco.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Assessment of fatty acids in cardiac tissue as 9-anthryldiazomethane esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automatic analyzer for highly polar carboxylic acids based on fluorescence derivatization-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-pyrenyldiazomethane as a fluorescent labeling reagent for liquid chromatographic determination of carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 12. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
Acridine Derivatives Versus Other Cholinesterase Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of acridine derivatives against other established cholinesterase inhibitors. The information is supported by experimental data to assist researchers in making informed decisions for future drug discovery and development in the field of neurodegenerative diseases.
Mechanism of Action: The Cholinergic Pathway
Cholinesterase inhibitors exert their therapeutic effects by preventing the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] ACh plays a crucial role in cognitive functions such as memory and learning.[4][5][6] In neurodegenerative diseases like Alzheimer's, there is a decline in ACh levels. By inhibiting the enzymes responsible for its degradation, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these inhibitors increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][6]
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various acridine derivatives and other commonly used cholinesterase inhibitors against both AChE and BChE. Lower IC50 values indicate greater potency.
| Compound Class | Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| Acridine Derivatives | Tacrine | 0.077 | - | - | [1] |
| AAM7 | - (Binding Affinity -10.6 kcal/mol) | - | - | [7] | |
| Dihydroacridine 1d | - | 2.90 | - | [8] | |
| Dihydroacridine 1e | - | 3.22 | - | [8] | |
| Acridine 2d | - | 6.90 | - | [8] | |
| Other Cholinesterase Inhibitors | Donepezil | 0.0067 | - | High for AChE | [1] |
| Rivastigmine | 0.0043 | - | Moderate | [1] | |
| Galantamine | - | - | - | ||
| Physostigmine | 0.00067 | - | Moderate | [1] | |
| Ipidacrine | 0.270 | - | None | [1] |
Note: A dash (-) indicates that the data was not specified in the cited source. The binding affinity for AAM7 is a different measure of potency and is not directly comparable to IC50 values.
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential drug candidates. The following are detailed methodologies for two common assays.
Ellman's Assay for Cholinesterase Inhibition
This colorimetric method is widely used to screen for AChE and BChE inhibitors.
Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in the buffer to a final concentration of 14 mM.
-
Prepare a stock solution of the cholinesterase enzyme (AChE from electric eel or human recombinant, or BChE from equine serum or human recombinant) in the buffer (e.g., 1 U/mL).
-
Prepare various concentrations of the test inhibitor and a positive control (e.g., donepezil) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of the phosphate buffer.
-
Add 10 µL of the inhibitor solution (or solvent for control).
-
Add 10 µL of the enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
SH-SY5Y Cell-Based Assay for Cholinesterase Inhibition
This assay provides a more physiologically relevant model by using a human neuroblastoma cell line that endogenously expresses cholinesterases.
Principle: The SH-SY5Y cells are treated with the test compounds, and the intracellular cholinesterase activity is then measured using a method similar to the Ellman's assay or a fluorescence-based assay.
Detailed Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare various concentrations of the test inhibitors in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate the cells with the compounds for a predetermined period (e.g., 1-24 hours).
-
-
Cell Lysis and Enzyme Assay:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based buffer) to release the intracellular enzymes.
-
Perform the cholinesterase activity assay on the cell lysate using the Ellman's method as described above or a commercially available fluorescence-based kit.
-
-
Data Analysis:
-
Determine the cholinesterase activity in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition and the IC50 value as described for the Ellman's assay.
-
Experimental Workflow
The screening and evaluation of novel cholinesterase inhibitors typically follow a structured workflow, from initial compound selection to detailed kinetic analysis.
Conclusion
Acridine derivatives represent a promising class of cholinesterase inhibitors with some compounds demonstrating high potency.[7][8] The comparative data presented in this guide highlights the efficacy of these derivatives in relation to established drugs. The provided experimental protocols offer standardized methods for the continued evaluation and development of novel inhibitors. Further research focusing on the selectivity and safety profiles of acridine derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scribd.com [scribd.com]
- 4. broadpharm.com [broadpharm.com]
- 5. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating Butyrylcholinesterase Inhibition by N-9-Acridinyl-2-bromo-acetamide: A Comparative Guide with Molecular Docking
In the landscape of Alzheimer's disease research, the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE), has emerged as a promising therapeutic strategy. Acridine derivatives have shown significant potential as BChE inhibitors. This guide provides a comparative analysis of N-9-acridinyl-2-bromo-acetamide and related acridine compounds, leveraging molecular docking studies and experimental data to validate their enzyme inhibition capabilities.
Comparative Inhibitory Activity
The inhibitory potential of various acridine derivatives against butyrylcholinesterase (BChE) is summarized in the table below. While specific data for N-9-acridinyl-2-bromo-acetamide is not available in the reviewed literature, the data for structurally similar compounds provide a strong basis for predicting its activity. The IC50 values, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%, are a key metric for comparison.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 9-phosphoryl-9,10-dihydroacridine (1d) | BChE | 2.90 ± 0.23 | [1] |
| 9-phosphoryl-9,10-dihydroacridine (1e) | BChE | 3.22 ± 0.25 | [1] |
| 9-phosphorylacridine (2d) | BChE | 6.90 ± 0.55 | [1] |
| Glycyrol (coumarin) | BChE | 7.22 | [2] |
| Liquiritigenin | BChE | Weak Inhibition | [2] |
| Tacrine | BChE | - | [3] |
| Donepezil | BChE | - | [3] |
| Rivastigmine | BChE | - | [4] |
| Galantamine | BChE | - | [3] |
Note: Lower IC50 values indicate higher inhibitory potency. Tacrine, Donepezil, Rivastigmine, and Galantamine are established cholinesterase inhibitors included for reference, though their primary target is often acetylcholinesterase (AChE), they also exhibit BChE inhibition.[3][4]
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
An enzyme inhibition assay is a laboratory procedure to measure the effect of a specific compound on enzyme activity.[5] The following is a generalized protocol for determining the inhibitory activity of compounds against BChE.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor (e.g., N-9-acridinyl-2-bromo-acetamide)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the BChE enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.
-
Assay Mixture: In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the butyrylthiocholine iodide substrate to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in understanding the interaction between an inhibitor and its target enzyme at the molecular level.
Software:
-
AutoDock, Glide, or similar molecular docking software[6]
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., human BChE) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the inhibitor (e.g., N-9-acridinyl-2-bromo-acetamide) and optimize its geometry. Assign charges and define rotatable bonds.
-
Grid Generation: Define a grid box that encompasses the active site of the enzyme. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.
-
Docking Simulation: Perform the docking calculation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock). The software will generate multiple possible binding poses of the ligand in the enzyme's active site.
-
Pose Analysis and Scoring: Analyze the generated poses based on their binding energy scores and clustering. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitor and the amino acid residues of the enzyme's active site.
Visualizations
The following diagrams illustrate the workflow of a molecular docking study and the general mechanism of enzyme inhibition.
A schematic representation of a typical molecular docking workflow.
A simplified diagram illustrating the principle of enzyme inhibition.
References
- 1. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Predicted Cross-Reactivity of Acetamide, N-9-acridinyl-2-bromo-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cross-reactivity of Acetamide, N-9-acridinyl-2-bromo- is not available in the public domain. This guide provides a comparative analysis based on the known biological activities of structurally related acridine derivatives to predict its likely cross-reactivity profile and offers a framework for experimental validation.
Introduction to Acetamide, N-9-acridinyl-2-bromo- and the Acridine Scaffold
Acetamide, N-9-acridinyl-2-bromo- belongs to the acridine class of compounds. Acridines are polycyclic aromatic hydrocarbons known for their ability to intercalate into DNA and inhibit key cellular enzymes, leading to their investigation as therapeutic agents, particularly in oncology.[1][2][3] The planar tricyclic ring system of the acridine core is the primary pharmacophore responsible for DNA intercalation.[4][5] Substitutions on the acridine ring, such as the acetamide and bromo groups in the specified molecule, can significantly influence binding affinity, target selectivity, and overall biological activity.[1][6]
The primary mechanism of action for many acridine derivatives is the inhibition of topoisomerase II (Topo II), an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[1][7][8][9] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[9][10] Given this primary mechanism, the cross-reactivity of Acetamide, N-9-acridinyl-2-bromo- is likely to involve other biomolecules that interact with DNA or possess structural similarities to the ATP-binding or DNA-binding domains of Topo II.
Predicted Cross-Reactivity Profile
Based on the known interactions of the acridine scaffold, the potential cross-reactivity of Acetamide, N-9-acridinyl-2-bromo- can be categorized as follows:
-
High Probability Cross-Reactivity:
-
DNA: Direct binding to double-stranded DNA through intercalation is the hallmark of the acridine class.[2][4] This interaction is generally not sequence-specific but can be influenced by local DNA topology.
-
RNA: The planar acridine ring can also intercalate into double-helical regions of RNA or bind electrostatically, potentially disrupting RNA processing and function.[11]
-
Topoisomerase I: While Topo II is the primary target for many acridines, some derivatives have shown inhibitory activity against Topoisomerase I (Topo I), which functions by creating single-strand DNA breaks.[9][12]
-
-
Potential Cross-Reactivity:
-
Other ATP-Binding Enzymes: Topo II utilizes ATP for its catalytic cycle. Small molecules targeting the ATP-binding site of Topo II could potentially interact with the ATP-binding pockets of other enzymes, such as protein kinases (e.g., VEGFR2, EGFR, Src) and DNA repair enzymes (e.g., PARP-1).[3][5]
-
Heme Biocrystallization: Some acridine derivatives have been shown to interfere with heme detoxification pathways in parasites, suggesting a potential interaction with heme or related porphyrin structures.[6]
-
Comparative Analysis with Alternative Biomolecules
The following table summarizes the activity of various acridine derivatives and other well-known compounds that target similar pathways. This provides a baseline for understanding the potential potency and off-target effects of a novel acridine compound.
Table 1: Comparative Inhibitory Activity of Acridine Derivatives and Other Topoisomerase Inhibitors
| Compound Class | Example Compound | Primary Target(s) | IC50 (Topo II) | Notes |
| Acridine Derivatives | Amsacrine (m-AMSA) | Topoisomerase II, DNA Intercalation | Varies by assay | A clinically used anticancer agent known for causing DNA damage.[1][10][12] |
| Acridine-thiosemicarbazone (DL-08) | Topoisomerase IIα, DNA Intercalation | Not specified for enzyme, 14.79 µM (B16-F10 cells) | Demonstrates antiproliferative activity against cancer cell lines.[10] | |
| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II | 7.33 µM | Shows significant inhibitory effect on Topo-II.[12] | |
| Acridine/Sulfonamide Hybrid (8b) | Topoisomerase I | 3.41 µg/mL | Potent inhibitor of Topo-I.[12] | |
| Anthracyclines | Doxorubicin | Topoisomerase II, DNA Intercalation | 0.83 µM (MCF7 Topo IIB) | Widely used chemotherapeutic with known cardiotoxicity.[1] |
| Epipodophyllotoxins | Etoposide | Topoisomerase II | Not specified | A non-intercalating Topo II poison.[9][10] |
| Camptothecins | Camptothecin | Topoisomerase I | 1.46 µM | A specific inhibitor of Topo I.[9][12] |
| DNA Intercalators | Ethidium Bromide | DNA | Not applicable | A fluorescent dye used in laboratories to visualize nucleic acids. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of Acetamide, N-9-acridinyl-2-bromo-, a tiered approach is recommended, starting with its primary predicted targets.
DNA Intercalation Assay (UV-Visible Spectrophotometry)
This assay is based on the principle that the intercalation of a compound into the DNA double helix leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the compound's absorption spectrum.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Acetamide, N-9-acridinyl-2-bromo- in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ctDNA by measuring the absorbance at 260 nm.
-
Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of ctDNA.
-
-
Spectrophotometric Analysis:
-
Record the UV-Vis absorption spectra of the compound in the absence and presence of different concentrations of ctDNA over a relevant wavelength range (e.g., 350-500 nm for acridines).
-
Observe changes in the absorption maximum (λmax) and absorbance intensity.
-
-
Data Analysis:
-
Plot the absorbance at λmax versus the concentration of ctDNA.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or similar models. A high Kb value is indicative of strong DNA intercalation.
-
Topoisomerase II Inhibition Assay (Plasmid Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in a reaction buffer (containing ATP and MgCl2):
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Human Topoisomerase IIα.
-
Varying concentrations of Acetamide, N-9-acridinyl-2-bromo- (or a vehicle control).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K. Incubate further to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA substrate.
-
The concentration at which 50% inhibition of enzyme activity is observed (IC50) can be determined by quantifying the band intensities.[10][13]
-
General Protein-Ligand Interaction Assays
To screen for a broader range of potential off-target protein interactions, several biophysical methods can be employed.
-
Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound suggests a direct interaction.[14]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of the compound to a library of immobilized proteins, providing data on binding affinity and specificity.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).[15]
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing cross-reactivity and the cellular consequences of Topo II inhibition.
Caption: Workflow for assessing the cross-reactivity of a novel small molecule.
Caption: Signaling pathway activated by Topoisomerase II inhibition.
References
- 1. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy | Fine Chemical Engineering [ojs.wiserpub.com]
- 3. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acridine orange - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of Labeling Efficiency: A Comparison of N-(9-acridinyl)-2-bromoacetamide and Amine-Reactive Probes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fluorescent Labeling Strategy
In the pursuit of understanding complex biological processes, the precise and efficient fluorescent labeling of proteins is paramount. This guide provides a quantitative comparison of N-(9-acridinyl)-2-bromoacetamide (ADBA), a fluorescent probe targeting carboxylic acids, with the widely used amine-reactive labeling methods. By presenting key performance metrics, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison at a Glance
The choice of a fluorescent labeling reagent significantly impacts the outcome of an experiment. The following tables summarize the key quantitative and qualitative differences between ADBA and a common amine-reactive alternative, N-hydroxysuccinimide (NHS)-ester dyes, which are typically coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 1: Quantitative Comparison of Labeling Reagents
| Parameter | N-(9-acridinyl)-2-bromoacetamide (ADBA) | Amine-Reactive NHS-Ester Dyes (with EDC) |
| Target Residues | Aspartic Acid, Glutamic Acid (Carboxyl Groups) | Lysine, N-terminus (Primary Amines) |
| Detection Limit | As low as 10 fmol[1] | Dependent on the fluorophore, typically in the low fmol to pmol range |
| Stokes Shift | > 120 nm[1] | Varies with fluorophore (e.g., FITC: ~20 nm, Cy5: ~20 nm) |
| Labeling Efficiency | Method-dependent, requires optimization | Typically 70-90% for single-cysteine labeling[2] |
Table 2: Qualitative Comparison of Labeling Strategies
| Feature | N-(9-acridinyl)-2-bromoacetamide (ADBA) | Amine-Reactive NHS-Ester Dyes (with EDC) |
| Selectivity | Targets less abundant acidic residues, potentially offering higher site-specificity. | Targets abundant lysine residues, which can lead to heterogeneous labeling. |
| Reaction pH | Typically acidic to neutral (pH 4.5-7.0) for carbodiimide activation. | Typically neutral to slightly basic (pH 7.0-8.5). |
| Advantages | Large Stokes shift minimizes background fluorescence. Orthogonal to amine- and thiol-reactive chemistries. | Well-established and widely used method with numerous commercially available reagents. |
| Disadvantages | Less common method, requires activation of carboxyl groups. Potential for side reactions if not optimized. | Can alter the charge of the protein, potentially affecting its function. Risk of over-labeling. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide step-by-step methodologies for labeling proteins with ADBA and a standard amine-reactive NHS-ester dye.
Protocol 1: Fluorescent Labeling of Carboxyl Groups with N-(9-acridinyl)-2-bromoacetamide (ADBA) using EDC
This protocol describes the activation of protein carboxyl groups using EDC followed by covalent linkage to a hydrazide-modified fluorescent probe, which can be analogous to the reactivity of the bromoacetamide group of ADBA.
Materials:
-
Protein of interest (in a buffer free of amines and carboxyls, e.g., MES buffer)
-
N-(9-acridinyl)-2-bromoacetamide (ADBA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS) (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 10 mM.
-
(Optional) Add sulfo-NHS to a final concentration of 25 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Coupling of ADBA:
-
Immediately add ADBA (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to a 10 to 20-fold molar excess over the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted EDC and ADBA. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: Calculate the Degree of Labeling (DOL) using spectrophotometric analysis as described in the "Quantifying Labeling Efficiency" section.
Protocol 2: Fluorescent Labeling of Primary Amines with an NHS-Ester Dye
This is a standard protocol for labeling proteins on lysine residues and the N-terminus.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive NHS-ester fluorescent dye
-
Labeling Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the NHS-ester dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Slowly add a 5 to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Labeling Efficiency: Calculate the Degree of Labeling (DOL) using spectrophotometric analysis.
Quantifying Labeling Efficiency: The Degree of Labeling (DOL)
A critical parameter for assessing the success of a labeling reaction is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This can be determined using absorbance measurements.
Calculation:
DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF)) × εdye]
Where:
-
Amax of conjugate: Absorbance of the labeled protein at the maximum absorption wavelength of the dye.
-
A280 of conjugate: Absorbance of the labeled protein at 280 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye: Molar extinction coefficient of the dye at its Amax (in M-1cm-1).
-
CF (Correction Factor): A280 of the free dye / Amax of the free dye.
Visualizing the Workflow and Chemistry
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
References
A Comparative Analysis of Acetamide and Azomethine Derivatives in Enzyme Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount in the quest for novel therapeutics. This guide provides a comparative study of two prominent classes of compounds, acetamide and azomethine (Schiff base) derivatives, and their efficacy in enzyme inhibition, supported by experimental data and detailed protocols.
This analysis focuses on two key enzyme targets: Cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway, and Acetylcholinesterase (AChE), a key enzyme in the central nervous system implicated in Alzheimer's disease. The inhibitory activities of various acetamide and azomethine derivatives against these enzymes are presented, offering insights into their therapeutic potential.
Performance Comparison: Acetamide vs. Azomethine Derivatives
Both acetamide and azomethine derivatives have demonstrated significant potential as enzyme inhibitors. The acetamide scaffold is a common feature in many established drugs and has been extensively explored for its inhibitory activity against a range of enzymes.[1] Azomethine derivatives, characterized by the Schiff base (C=N) linkage, are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3]
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme that plays a significant role in inflammation and pain.[4] Selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.
Table 1: COX-2 Inhibitory Activity of Acetamide Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound (IC50, µM) | Source |
| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | 0.29 | 67.24 | Celecoxib (0.42) | [5] |
| Phenol-based acetamide 1 | 0.768 | Not Reported | Celecoxib (0.041) | [6][7] |
| Phenol-based acetamide 2 | 0.616 | Not Reported | Celecoxib (0.041) | [6][7] |
| Indomethacin amide derivative | 0.009 | Not Reported | Indomethacin (0.01) | [8] |
Table 2: COX-2 Inhibitory Activity of Azomethine Derivatives
| Compound | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound (IC50, µM) | Source |
| Imine-linked oxindole derivative 4e | 3.34 | Not Reported | Celecoxib (0.03) | [9] |
| Imine-linked oxindole derivative 9h | 2.35 | Not Reported | Celecoxib (0.03) | [9] |
| Imine-linked oxindole derivative 9i | 2.42 | Not Reported | Celecoxib (0.03) | [9] |
| Pyrazole-thiourea-benzimidazole hybrid PYZ10 | 0.0000283 | Not Reported | Not Reported | [10] |
| Pyrazole-thiourea-benzimidazole hybrid PYZ11 | 0.0002272 | Not Reported | Not Reported | [10] |
From the presented data, both classes of compounds exhibit potent COX-2 inhibition. Notably, certain acetamide derivatives, such as the modified indomethacin amide, show exceptionally low IC50 values.[8] Similarly, some azomethine derivatives, particularly the pyrazole-based hybrids, demonstrate remarkable potency.[10] A direct comparison is challenging due to variations in experimental conditions across different studies. However, the data suggests that both scaffolds offer promising avenues for the development of selective COX-2 inhibitors.
Acetylcholinesterase (AChE) Inhibition
AChE is responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Acetamide Derivatives
| Compound | IC50 (µM) | Reference Compound (IC50, µM) | Source |
| Substituted acetamide 8c | 3.94 | Tacrine (Not Reported) | [12] |
| Thienopyrimidine derivative with N-chloroacetamide | 25.07 (against A549 cell line) | Donepezil (Not Reported) | [13] |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Azomethine Derivatives
| Compound | IC50 (µM) | Reference Compound (IC50, µM) | Source |
| Thienopyrimidine Schiff base 19 | 11.61 (against A549 cell line) | Donepezil (Not Reported) | [13] |
| Compound S-I 26 | 14 | Rivastigmine (71.1) | [14] |
| Compound S-II 18 | 120 | Rivastigmine (71.1) | [14] |
| Compound S-III 6 | 175 | Rivastigmine (71.1) | [14] |
The data for AChE inhibition indicates that both acetamide and azomethine derivatives can be designed to effectively inhibit this enzyme. For instance, the substituted acetamide 8c shows a promising IC50 value.[12] Among the azomethine derivatives, compound S-I 26 demonstrated a significantly lower IC50 value compared to the reference drug rivastigmine in the same study.[14] It is important to note that some of the provided data for AChE inhibition by acetamide and azomethine derivatives were determined in cell-based assays, which may not directly correlate with inhibition of the purified enzyme.[13]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for the key enzyme inhibition assays cited in this guide.
Synthesis of Derivatives
General Procedure for Acetamide Synthesis: The synthesis of acetamide derivatives often involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.[7] For example, N-phenyl-2-(phenyl-amino) acetamide derivatives can be synthesized via the Schotten-Baumann reaction, which involves reacting a primary aromatic amine with chloroacetic acid in the presence of a base, followed by conversion to the acid chloride and subsequent reaction with another primary aromatic amine.
General Procedure for Azomethine (Schiff Base) Synthesis: Azomethine derivatives are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[2] This reaction is often carried out in a suitable solvent like ethanol or methanol and may be catalyzed by an acid. The reaction mixture is usually heated to facilitate the formation of the imine bond.
Enzyme Inhibition Assays
Cyclooxygenase (COX) Inhibition Assay: The inhibitory activity against COX-1 and COX-2 can be determined using various methods, including colorimetric or fluorometric screening kits.[15][16] A common method involves the following steps:
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound (inhibitor) in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated, often by the addition of an acid.
-
The amount of prostaglandin produced is quantified. In fluorometric assays, a probe is used that reacts with the prostaglandin G2 intermediate to produce a fluorescent signal (Ex/Em = 535/587 nm).[15]
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor.
-
IC50 values are determined by testing a range of inhibitor concentrations.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): The Ellman's method is a widely used colorimetric assay to measure AChE activity.[17][18]
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains a phosphate buffer (pH 8.0), the test compound, and the AChE enzyme.
-
The mixture is incubated for a specific period (e.g., 10 minutes at 25°C).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the mixture.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with the inhibitor to a control without the inhibitor.
-
IC50 values are determined from a dose-response curve.
Visualizing the Mechanisms
To better understand the context of this comparative study, the following diagrams illustrate the relevant biological pathways and a general experimental workflow.
References
- 1. Prostaglandin 2 biosynthesis and metabolism Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. archivepp.com [archivepp.com]
- 4. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. archivepp.com [archivepp.com]
- 7. galaxypub.co [galaxypub.co]
- 8. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Performance of N-(9-acridinyl)-2-bromoacetamide in Reversed-Phase Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sensitive detection of carboxylic acids, such as fatty acids and drug metabolites, in complex biological matrices often necessitates derivatization to enhance their chromatographic behavior and detectability. N-(9-acridinyl)-2-bromoacetamide has emerged as a potent fluorescent labeling reagent for carboxylic acids, enabling their determination at low concentrations using reversed-phase liquid chromatography (RPLC) with fluorescence detection. This guide provides an objective comparison of its performance with other common derivatizing agents, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Derivatization Reagents
The choice of a derivatizing agent is critical and depends on factors such as reactivity, the stability of the derivative, fluorescence quantum yield, and the chromatographic properties of the resulting product. Below is a comparative summary of N-(9-acridinyl)-2-bromoacetamide and its common alternatives.
| Derivatization Reagent | Target Analytes | Typical Reaction Conditions | Excitation (λex) / Emission (λem) (nm) | Reported Detection Limit | Key Advantages | Disadvantages |
| N-(9-acridinyl)-2-bromoacetamide | Carboxylic acids | Phase-transfer catalysis, aqueous/organic two-phase system.[1] | ~365 / >485[1] | As low as 10 fmol[1] | High fluorescence intensity, large Stokes' shift (>120 nm) reducing background noise.[1] | Requires phase-transfer catalyst. |
| 9-Anthryldiazomethane (ADAM) | Carboxylic acids | Room temperature, no catalyst required.[2][3] | 365 / 412[3] | Picomole level[2][3] | Mild reaction conditions, highly reactive.[2][3] | Reagent can be unstable. |
| 1-Pyrenyldiazomethane (PDAM) | Carboxylic acids | Similar to ADAM | Not specified | 20-30 fmol | Reported to be more stable than ADAM with ~5x better detection limit. | Limited comparative data available. |
| 9-Chloromethyl-anthracene | Carboxylic acids | 50 min in acetonitrile with a catalyst.[4] | 365 / 410[4] | Not specified | Good resolution of derivatives.[4] | Requires catalyst and elevated temperature. |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Carboxylic acids | 30°C for 20 min in acetone with potassium carbonate and 18-crown-6.[5] | 345 / 435[5] | 12.5 pg[5] | Good resolution of fatty acid derivatives.[5] | Requires crown ether as a catalyst. |
| 4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) | Carboxylic acid enantiomers | Room temperature with activating agents.[6] | 470 / 580[6] | 10 fmol[6] | Chiral separation capability.[6] | Requires activating agents (e.g., dipyridyl disulfide and triphenylphosphine).[6] |
| 1-Pyrenemethylamine | Carboxylic acids | Requires carbodiimide and 1-hydroxy-1H-benzotriazole.[7] | Not specified | 2.3-8.0 fmol[7] | Excess reagent can be removed by fluorous scavenging.[7] | Multi-step derivatization and cleanup process.[7] |
Experimental Protocols
Derivatization of Carboxylic Acids with N-(9-acridinyl)-2-bromoacetamide
This protocol is based on the principle of phase-transfer-catalyzed esterification.[1]
Materials:
-
N-(9-acridinyl)-2-bromoacetamide solution
-
Dichloromethane
-
Aqueous solution of the carboxylic acid analyte
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
0.2% Phosphoric acid in water
-
Acetonitrile (HPLC grade)
Procedure:
-
Prepare a two-phase system by mixing the aqueous solution of the carboxylic acid with a dichloromethane solution of N-(9-acridinyl)-2-bromoacetamide and the phase-transfer catalyst.
-
Vortex the mixture vigorously for a sufficient time to ensure complete reaction. The reaction time and temperature may need to be optimized depending on the specific analyte.
-
After the reaction is complete, centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the fluorescently labeled carboxylic acid esters.
-
Evaporate the solvent from the organic layer under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., aqueous acetonitrile containing 0.2% phosphoric acid) for HPLC analysis.
Reversed-Phase Liquid Chromatography Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing 0.2% phosphoric acid. The specific gradient program will depend on the analytes being separated.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Fluorescence Detection: Excitation wavelength (λex) at approximately 365 nm and an emission wavelength (λem) greater than 485 nm to take advantage of the large Stokes' shift.[1]
Visualizations
Caption: Experimental workflow for derivatization and analysis.
Caption: Mechanism of phase-transfer catalysis derivatization.
References
- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 9-Substituted Acridine Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 9-substituted acridine antitumor agents, supported by experimental data. The information is intended to assist researchers in drug discovery and development by offering a comprehensive overview of the structure-activity relationships and translational potential of this important class of compounds.
Introduction
Acridine derivatives, particularly those with substitutions at the 9-position, have long been a focus of anticancer drug development due to their potent cytotoxic activity.[1][2][3] These planar tricyclic molecules primarily exert their antitumor effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][4] This action leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and the induction of apoptosis.[4] Prominent examples of 9-substituted acridines that have been investigated clinically include amsacrine (m-AMSA) and nitracrine (ledakrin).[5][6]
Despite promising in vitro cytotoxicity, the translation of these findings into in vivo efficacy can be challenging.[7] Factors such as pharmacokinetics, metabolism, and tumor microenvironment play a significant role in determining the ultimate therapeutic outcome.[8] This guide will delve into a comparative analysis of the in vitro and in vivo activities of various 9-substituted acridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo efficacy of selected 9-substituted acridine antitumor agents.
Table 1: In Vitro Cytotoxicity of 9-Substituted Acridine Derivatives
| Compound | Substitution at Position 9 | Cancer Cell Line | Assay | IC50 / CTC50 (µM) | Reference |
| Amonafide | - | HT-29 (Colon) | MTT | 4.67 | [8] |
| HeLa (Cervical) | MTT | 2.73 | [8] | ||
| PC3 (Prostate) | MTT | 6.38 | [8] | ||
| AHMA | 3-anilino-5-(hydroxymethyl)aniline | L1210 (Leukemia) | Not Specified | Moderate Cytotoxicity | [4] |
| HL-60 (Leukemia) | Not Specified | Moderate Cytotoxicity | [4] | ||
| AS-2 | 2-methyl-anilino | A-549 (Lung) | MTT | 187.5 (µg/ml) | [6] |
| MCF-7 (Breast) | MTT | 212.5 (µg/ml) | [6] | ||
| Nitracrine | 1-nitro-9-(3'-(dimethylamino)propylamino) | CHO AA8 (Ovarian) | Not Specified | Potent | [9] |
| DAMSA | 3,6-bis-dimethylamino-anilino | Not Specified | Not Specified | Not Specified | [10] |
| ACS-AZ | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | Ehrlich Ascites Carcinoma | Not Specified | Not Specified | [5] |
Note: CTC50 refers to the concentration causing 50% cytotoxicity. Conversion from µg/ml to µM requires the molecular weight of the specific compound.
Table 2: In Vivo Efficacy of 9-Substituted Acridine Derivatives
| Compound | Animal Model | Tumor Model | Dosing Regimen | Primary Efficacy Endpoint | Results | Reference | |---|---|---|---|---|---| | AHMA | Mice | E0771 Mammary Adenocarcinoma | 10 mg/kg, QD x 4, ip | Tumor Volume Reduction | More reduction than VP-16 or m-AMSA |[4] | | | Mice | B-16 Melanoma | 10 mg/kg, QD x 4, ip | Tumor Volume Reduction | More reduction than VP-16 or m-AMSA |[4] | | | Mice | Lewis Lung Carcinoma | 10 mg/kg, QD x 4, ip | Tumor Volume Reduction | As potent as VP-16, more active than m-AMSA |[4] | | ACS-AZ | Mice | Ehrlich Ascites Carcinoma | 12.5, 25, or 50 mg/kg, ip for 7 days | Tumor Cell Viability | Significant reduction in viable tumor cells |[5] | | | Mice | - | - | Acute Toxicity (LD50) | 500 mg/kg (i.p.) |[5] | | DAMSA | Mice | Murine Leukemias | 100 mg/kg | Antitumor Effect | Important antitumor effect |[10] | | | Mice | M5076 Reticulosarcoma | 100 mg/kg | Antitumor Effect | Moderate effect |[10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
9-substituted acridine compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 9-substituted acridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity Assessment: Mouse Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of 9-substituted acridine derivatives in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Sterile PBS and Matrigel (optional)
-
9-substituted acridine compounds formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in sterile PBS, with or without Matrigel, at a concentration of approximately 1-10 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[11]
-
Treatment Administration: Administer the 9-substituted acridine compounds to the treatment groups according to the desired dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral). The control group should receive the vehicle used for drug formulation.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[11] Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of the change in tumor volume in the treated group compared to the control group. Other endpoints may include tumor regression, increase in lifespan, or analysis of biomarkers from excised tumors at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Mandatory Visualization
Signaling Pathway of Topoisomerase II Inhibition-Induced Apoptosis
Caption: Topoisomerase II inhibition by 9-substituted acridines leads to apoptosis.
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for assessing 9-substituted acridine antitumor activity.
Discussion on the Correlation Between In Vitro and In Vivo Activity
The relationship between in vitro cytotoxicity and in vivo antitumor efficacy of 9-substituted acridines is complex and not always linear. While potent in vitro activity is a prerequisite for a promising drug candidate, it does not guarantee in vivo success.
Several studies on 9-anilinoacridines have shown that while there is a general trend where compounds with higher in vitro cytotoxicity also exhibit better in vivo activity, there are notable exceptions.[7] This discrepancy can be attributed to several factors:
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound significantly influence its bioavailability and concentration at the tumor site. A highly potent compound in vitro may be rapidly metabolized or poorly distributed in vivo, leading to diminished efficacy. For instance, some nitracrine derivatives show rapid metabolic inactivation under hypoxic conditions, which can limit their effectiveness in solid tumors.[9]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture conditions. Factors such as hypoxia, nutrient gradients, and interactions with stromal cells can affect drug sensitivity.[9]
-
Toxicity: A compound may exhibit high cytotoxicity against cancer cells in vitro but also be highly toxic to normal cells, leading to an unacceptable therapeutic index in vivo. Quantitative structure-activity relationship (QSAR) studies on 9-anilinoacridines have shown a close relationship between antileukemic potency and acute toxicity.[8]
Conversely, some compounds with moderate in vitro activity may demonstrate significant in vivo efficacy. This could be due to favorable pharmacokinetic properties, accumulation in the tumor, or beneficial off-target effects that are not captured in simple cytotoxicity assays.
References
- 1. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines - Arabian Journal of Chemistry [arabjchem.org]
- 7. antitumour-activity-of-substituted-9-anilinoacridines-comparison-of-in-vivo-and-in-vitro-testing-systems - Ask this paper | Bohrium [bohrium.com]
- 8. Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective toxicity of nitracrine to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity in the acridine series [pubmed.ncbi.nlm.nih.gov]
- 11. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acetamide, N-9-acridinyl-2-bromo-
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive operational plan for the proper disposal of Acetamide, N-9-acridinyl-2-bromo-, a compound that, due to its chemical structure containing an acridine moiety and a brominated acetamide group, should be handled as hazardous waste. The acridine nucleus is known for its potential mutagenic properties, while halogenated organic compounds are often toxic and environmentally persistent.
Immediate Safety and Logistical Information
Prior to handling or disposal, it is crucial to be equipped with the necessary safety knowledge and have a clear plan for immediate response in case of an accidental release.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling Acetamide, N-9-acridinyl-2-bromo-:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Protective Clothing: A lab coat is mandatory to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.
Spill Response Protocol:
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or the substance is aerosolized, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, cover with an inert absorbent material like vermiculite or sand.
-
Collection: Carefully scoop the contained material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Plan
The disposal of Acetamide, N-9-acridinyl-2-bromo- must be conducted in accordance with all local, state, and federal regulations.
-
Waste Characterization: Classify waste containing Acetamide, N-9-acridinyl-2-bromo- as "Halogenated Organic Waste" and "Toxic Chemical Waste."
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name: "Acetamide, N-9-acridinyl-2-bromo-," the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.
-
The recommended method of disposal is high-temperature incineration at a licensed facility.[1]
-
Quantitative Data Summary
| Parameter | Guideline / Data | Justification / Source |
| Primary Hazards | Suspected Carcinogen, Irritant, Toxic | Based on the hazards of acetamide and acridine derivatives.[2][3] |
| Exposure Limits | Not Established | No specific occupational exposure limits have been set for this compound. |
| PPE Requirements | Gloves, Goggles, Lab Coat | Standard practice for handling hazardous chemicals.[1][3] |
| Recommended Disposal | High-Temperature Incineration | Standard procedure for halogenated organic waste to ensure complete destruction.[1] |
| Spill Cleanup | Inert Absorbent Material | Safely contains the material without reacting with it.[4] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Acetamide, N-9-acridinyl-2-bromo-.
References
Personal protective equipment for handling Acetamide, N-9-acridinyl-2-bromo-
Essential Safety and Handling Guide: Acetamide, N-9-acridinyl-2-bromo-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetamide, N-9-acridinyl-2-bromo-. The following procedures are based on the known hazards of its constituent chemical groups: acridines, acetamides, and organobromides.
Emergency Contact Information:
-
In case of emergency, immediately call: [Insert Local Emergency Number, e.g., 911]
-
Poison Control Center: [Insert Local Poison Control Number]
-
Institutional Safety Office: [Insert Institutional Safety Office Number]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Acetamide, N-9-acridinyl-2-bromo-.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all work in the laboratory where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides incidental splash protection. Double gloving is recommended. Immediately remove and replace contaminated gloves.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles | Required for protection against liquid splashes and chemical vapors.[2][3] |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[2][4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of Acetamide, N-9-acridinyl-2-bromo- should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] |
| Respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1][7] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when there is a higher risk of splashes or contamination. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle Acetamide, N-9-acridinyl-2-bromo- in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles. Use a tared container to minimize transfer steps.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.[8]
Storage:
-
Store Acetamide, N-9-acridinyl-2-bromo- in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
The storage location should be secure and accessible only to authorized personnel.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[10][11] Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11] For large spills, evacuate the area and contact the institutional safety office.[10] |
Disposal Plan
All waste containing Acetamide, N-9-acridinyl-2-bromo- must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this waste with other waste streams unless it is part of a reaction mixture.
-
Containment: Collect all solid and liquid waste in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Acetamide, N-9-acridinyl-2-bromo-".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: When the container is full, submit a chemical waste collection request to your institution's environmental health and safety department.
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.[10]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Acetamide, N-9-acridinyl-2-bromo-.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. epa.gov [epa.gov]
- 5. flinnsci.com [flinnsci.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. capotchem.com [capotchem.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pro-lab.co.uk [pro-lab.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
